molecular formula C10H11BrS B6202701 2-(4-bromophenyl)thiolane CAS No. 1781373-79-2

2-(4-bromophenyl)thiolane

Cat. No.: B6202701
CAS No.: 1781373-79-2
M. Wt: 243.2
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Description

2-(4-bromophenyl)thiolane is a useful research compound. Its molecular formula is C10H11BrS and its molecular weight is 243.2. The purity is usually 95.
BenchChem offers high-quality 2-(4-bromophenyl)thiolane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-bromophenyl)thiolane including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

1781373-79-2

Molecular Formula

C10H11BrS

Molecular Weight

243.2

Purity

95

Origin of Product

United States

Foundational & Exploratory

Mechanism of thiolane ring formation

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Mechanisms of Thiolane Ring Formation

Abstract

The thiolane (tetrahydrothiophene) ring is a privileged sulfur-containing heterocyclic motif found in a range of biologically active molecules, including the essential vitamin biotin, and numerous pharmaceuticals. Its synthesis is of paramount importance to researchers in medicinal chemistry and drug development. This technical guide provides an in-depth exploration of the core mechanisms governing the formation of the thiolane ring system. Moving beyond a simple recitation of protocols, this document elucidates the underlying principles and causal factors that dictate reaction outcomes, offering field-proven insights for the practicing scientist. We will dissect four primary mechanistic pathways: intramolecular nucleophilic substitution, radical cyclization, electrophilic cyclization, and reductive methods. Each section is structured to provide a self-validating understanding of the chemistry, supported by detailed experimental protocols, mechanistic diagrams, and authoritative references.

Introduction: The Strategic Importance of the Thiolane Moiety

The five-membered saturated sulfur heterocycle, thiolane, represents a critical structural unit in organic chemistry. Its conformational flexibility and the unique electronic properties of the sulfur atom contribute to the specific binding interactions required for pharmacological activity. Understanding how to efficiently construct this ring is a foundational skill for synthetic chemists. The formation of a five-membered ring is generally favored both kinetically and thermodynamically. According to Baldwin's rules, the 5-exo-trig and 5-exo-tet cyclizations, which are common pathways to thiolanes, are stereoelectronically favored processes. This guide will focus on the practical application of these principles.

Mechanism I: Intramolecular S_N2 Cyclization

The most classical and conceptually direct approach to the thiolane ring is through an intramolecular S_N2 reaction. This pathway involves a sulfur nucleophile, typically a thiolate, attacking an electrophilic carbon center within the same molecule, displacing a leaving group to forge the final C-S bond and close the ring.

Core Principle

The reaction proceeds via the in situ generation of a thiolate anion from a precursor thiol using a base. This potent nucleophile then undergoes an intramolecular 5-exo-tet cyclization, attacking a carbon atom bearing a suitable leaving group (e.g., halide, tosylate, mesylate) at the 4-position relative to the sulfur.

Causality in Experimental Design

The success of this cyclization hinges on several critical experimental parameters:

  • Choice of Base: The base must be strong enough to deprotonate the thiol (pKa ~10-11) but not so reactive that it promotes side reactions.

    • Sodium Hydride (NaH): A strong, non-nucleophilic base that irreversibly deprotonates the thiol, driving the reaction forward by the evolution of hydrogen gas. It is an excellent choice when the substrate is stable to highly basic conditions.

    • Potassium Carbonate (K₂CO₃): A milder, heterogeneous base often used in polar aprotic solvents. It is suitable for substrates with base-sensitive functional groups. The equilibrium nature of the deprotonation requires efficient trapping by the intramolecular S_N2 reaction.

  • Solvent Selection: Polar aprotic solvents such as DMF, DMSO, or acetonitrile are optimal. They effectively solvate the counter-ion (e.g., Na⁺, K⁺) without forming a strong solvation shell around the thiolate nucleophile, thereby enhancing its reactivity.

  • The High-Dilution Principle: To favor the desired intramolecular cyclization over intermolecular polymerization, the reaction must be conducted at low concentrations (typically 0.01–0.05 M). This is often achieved by the slow addition of the substrate solution to a larger volume of solvent. This ensures that at any given moment, the concentration of the reactive species is low, making it statistically more likely for the two ends of the same molecule to find each other than to react with another molecule.

Caption: Mechanism of Intramolecular S_N2 Thiolane Formation.

Experimental Protocol: Synthesis of Thiolane from 1,4-Dichlorobutane

This protocol illustrates the formation of the thiolane ring via a double displacement reaction, a common industrial method.

  • Setup: A 500 mL three-neck round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel. The system is maintained under a nitrogen atmosphere.

  • Reagents: Add sodium sulfide nonahydrate (Na₂S·9H₂O, 24.0 g, 0.1 mol) and 150 mL of ethanol to the flask.

  • Heating: Heat the mixture to reflux with vigorous stirring until the sodium sulfide is fully dissolved.

  • Substrate Addition: Prepare a solution of 1,4-dichlorobutane (12.7 g, 0.1 mol) in 50 mL of ethanol. Add this solution dropwise via the dropping funnel to the refluxing sodium sulfide solution over 2 hours.

  • Reaction: After the addition is complete, maintain the reflux for an additional 4 hours.

  • Workup: Cool the reaction mixture to room temperature. Filter off the precipitated sodium chloride. Remove the ethanol from the filtrate by rotary evaporation.

  • Purification: Distill the remaining liquid under atmospheric pressure to collect the thiolane product (boiling point: 119 °C). The typical yield is 70-80%.

Mechanism II: Radical Cyclization (Intramolecular Thiol-Ene Reaction)

The thiol-ene reaction is a powerful and high-yielding "click" reaction that proceeds via a free-radical chain mechanism.[1] Its intramolecular variant provides an elegant route to thiolanes from readily available alkenyl thiols.

Core Principle

The reaction is initiated by the generation of a thiyl radical from a thiol precursor. This radical then undergoes a highly regioselective 5-exo-trig addition to the tethered alkene. The resulting carbon-centered radical abstracts a hydrogen atom from another thiol molecule to yield the thiolane product and regenerate the thiyl radical, thus propagating the chain.[1][2]

Causality in Experimental Design
  • Radical Initiation: The choice of initiator is critical for efficiency and compatibility with the substrate.

    • Photoinitiators (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA): These are ideal for reactions at or below room temperature, preserving thermally sensitive functional groups. The reaction is triggered by UV irradiation (typically 254 or 365 nm), offering excellent temporal control.

    • Thermal Initiators (e.g., azobisisobutyronitrile, AIBN): These initiators decompose upon heating (AIBN decomposes efficiently at 65-85 °C) to generate radicals. This method is simpler to set up but is not suitable for heat-sensitive substrates.

  • Regioselectivity (5-exo vs. 6-endo): The intramolecular addition of the thiyl radical to the double bond overwhelmingly favors the formation of the 5-membered ring (5-exo-trig cyclization) over the alternative 6-membered ring (6-endo-trig cyclization). This is due to the superior stereoelectronic overlap in the 5-exo transition state, making it the kinetically preferred pathway.[1] The reaction is often irreversible under standard conditions, locking in the kinetic product.

ThiolEne_Mechanism cluster_initiation Initiation cluster_propagation Propagation Cycle start Alkenyl Thiol (R-SH) thiyl Thiyl Radical (R-S•) start->thiyl initiator Initiator (AIBN or hv) initiator->thiyl cyclization 5-exo-trig Cyclization (Kinetically Favored) thiyl->cyclization Intramolecular Addition c_radical Carbon-centered Radical cyclization->c_radical h_abstraction H-atom Transfer c_radical->h_abstraction + R-SH h_abstraction->thiyl Regenerates Chain Carrier product Thiolane Product h_abstraction->product - R-S• caption Radical Chain Mechanism for Thiol-Ene Thiolane Synthesis.

Caption: Radical Chain Mechanism for Thiol-Ene Thiolane Synthesis.

Experimental Protocol: Photoinitiated Cyclization of Pent-4-en-1-thiol
  • Preparation: In a quartz reaction tube, dissolve pent-4-en-1-thiol (1.02 g, 10 mmol) and the photoinitiator DMPA (0.13 g, 0.5 mmol, 5 mol%) in 200 mL of degassed acetonitrile. (Note: High dilution is used to minimize polymerization).

  • Degassing: Sparge the solution with nitrogen or argon for 30 minutes to remove dissolved oxygen, which can quench radical reactions.

  • Irradiation: Seal the tube and place it in a photochemical reactor equipped with a medium-pressure mercury lamp (λ ≈ 365 nm). Irradiate the solution with stirring at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. The disappearance of the starting material typically occurs within 1-2 hours.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 2-methylthiolane. Yields are typically >90%.

Mechanism III: Electrophilic Cyclization

This strategy employs an external electrophile to activate a carbon-carbon double bond within an unsaturated thiol, triggering a subsequent nucleophilic attack by the sulfur atom to close the ring. A key advantage of this method is the concurrent installation of a functional group onto the thiolane ring, which can be used for further synthetic elaborations.[3]

Core Principle

The reaction of an alkenyl thiol with an electrophile, such as molecular iodine (I₂), N-bromosuccinimide (NBS), or phenylselenyl chloride (PhSeCl), generates a cyclic intermediate (an iodonium, bromonium, or seleniranium ion). The tethered sulfur atom then acts as an intramolecular nucleophile, attacking one of the carbons of the activated double bond in a 5-exo-tet fashion to form the thiolane ring.[4][5]

Causality in Experimental Design
  • Choice of Electrophile: The electrophile dictates the functionality introduced.

    • Iodine (I₂): A mild and effective electrophile for iodocyclization. The resulting iodomethylthiolane is a versatile intermediate for S_N2 and cross-coupling reactions.[6]

    • N-Bromosuccinimide (NBS): A convenient source of electrophilic bromine, leading to bromomethylthiolanes.

  • Stereochemical Control: The reaction often proceeds with high diastereoselectivity. The intramolecular attack of the sulfur nucleophile typically occurs from the face opposite the bulky electrophile-bridge in the cyclic intermediate, leading to a trans relationship between the newly introduced functional group and the sulfur atom in the product.

Caption: General Mechanism for Electrophilic Cyclization.

Experimental Protocol: Iodocyclization of Pent-4-en-1-thiol
  • Setup: To a solution of pent-4-en-1-thiol (1.02 g, 10 mmol) in 50 mL of dichloromethane (CH₂Cl₂) at 0 °C, add sodium bicarbonate (NaHCO₃, 1.26 g, 15 mmol).

  • Reagent Addition: Add a solution of iodine (I₂, 2.80 g, 11 mmol) in 50 mL of CH₂Cl₂ dropwise with vigorous stirring over 30 minutes. The purple color of the iodine should dissipate upon addition.

  • Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.

  • Workup: Quench the reaction by adding 50 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution and stir until the organic layer is colorless. Separate the layers and extract the aqueous layer with CH₂Cl₂ (2 x 25 mL).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography to yield 2-(iodomethyl)thiolane.

Summary of Key Mechanisms and Data

The choice of synthetic strategy depends on the desired substitution pattern, functional group tolerance, and available starting materials.

MechanismKey ReagentsCore TransformationKey Advantages
Intramolecular S_N2 Thiol, Base, Leaving Group4-Haloalkyl Thiol → ThiolaneRobust, classical, scalable
Radical Thiol-Ene Alkenyl Thiol, InitiatorAlkenyl Thiol → AlkylthiolaneHigh yield, "click" efficiency, mild conditions
Electrophilic Cyclization Alkenyl Thiol, Electrophile (I₂, NBS)Alkenyl Thiol → Functionalized ThiolaneIntroduces functionality, high stereocontrol

Conclusion

The synthesis of the thiolane ring is a well-established field with several reliable and high-yielding mechanistic pathways. For simple, unsubstituted thiolanes, intramolecular S_N2 reactions provide a direct route. For more complex targets, particularly those requiring mild conditions or specific substitution patterns, radical and electrophilic cyclizations offer unparalleled efficiency and control. By understanding the causal principles behind each method—from the role of high dilution in S_N2 reactions to the kinetic preference for 5-exo cyclization in radical pathways—researchers can make informed decisions to optimize their synthetic routes towards novel therapeutics and advanced materials.

References

  • Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54.

  • Gabriele, B., et al. (2013). Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. Molecules, 18(1), 156-187.

  • Taylor & Francis Online. Thiol-ene reaction – Knowledge and References. (Accessed 2024).

  • Chen, S., et al. (2020). Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate. RSC Advances, 10(38), 22695-22699.

  • Hartough, H. D. (1952). Preparation of Thiophenes by Ring-Closure Reactions and from other Ring Systems. In Thiophene and Its Derivatives. John Wiley & Sons, Inc.

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  • Royal Society of Chemistry. (2023). Ring-expansion and desulfurisation of thiophenes with an aluminium(i) reagent. Chemical Communications.

  • Fairweather, K. A., & Jolliffe, K. A. (2020). Applications of Thiol-Ene Chemistry for Peptide Science. Frontiers in Chemistry, 8, 592.

  • Research and Reviews. (2022). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Research and Reviews: Journal of Chemistry.

  • PharmaGuideline. (2023). Synthesis, Reactions and Medicinal Uses of Thiophene.

  • Organic Chemistry Portal. Thiophene synthesis. (Accessed 2024).

  • Wikipedia. Thiophene. (Accessed 2024).

  • O'Reilly, N. J., & Williams, C. L. (2014). Synthetic Applications of Intramolecular Thiol-Ene “Click” Reactions. Molecules, 19(11), 19036-19060.

  • McGurk, D. T., et al. (2022). Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. The Journal of Organic Chemistry, 87(10), 6659-6671.

Sources

1H NMR and 13C NMR spectral data for 2-arylthiolanes

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-Arylthiolanes

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data characteristic of 2-arylthiolanes. This class of heterocyclic compounds is of significant interest in medicinal chemistry and materials science, making unambiguous structural elucidation paramount. This document offers researchers, scientists, and drug development professionals a detailed framework for interpreting NMR spectra, rooted in the principles of chemical structure, conformational dynamics, and advanced spectroscopic techniques. We will delve into the causality behind spectral patterns, provide field-proven protocols for data acquisition, and present the information in a clear, accessible format to support research and development endeavors.

Introduction: The Structural Significance of 2-Arylthiolanes

The 2-arylthiolane scaffold is a privileged structure found in numerous biologically active molecules and functional materials. The five-membered tetrahydrothiophene (thiolane) ring, substituted with an aryl group at the 2-position, creates a unique stereochemical and electronic environment. The puckered, non-planar nature of the thiolane ring introduces complex conformational possibilities, which profoundly influence both the molecule's biological activity and its NMR spectral features.[1][2]

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural and conformational analysis of these molecules in solution. A thorough understanding of their ¹H and ¹³C NMR spectra is not merely an academic exercise; it is a critical requirement for confirming molecular identity, determining stereochemistry, and ensuring purity—all of which are essential for patent filings, regulatory submissions, and advancing structure-activity relationship (SAR) studies.

This guide will systematically deconstruct the NMR data, moving from fundamental 1D spectral features to the application of 2D correlation techniques for complete structural assignment.

Foundational ¹H NMR Spectral Analysis

The ¹H NMR spectrum of a 2-arylthiolane is rich with information, defined by three key parameters: chemical shift (δ), spin-spin coupling (J-coupling), and signal multiplicity.[3]

Characteristic Chemical Shifts (δ)

The chemical shift of a proton is dictated by its local electronic environment. Protons in regions of lower electron density are "deshielded" and appear at a higher chemical shift (downfield).[4]

  • Aryl Protons (Ar-H): These protons typically resonate in the downfield region of δ 7.0–8.0 ppm . Their exact shifts and splitting patterns are determined by the substitution pattern on the aromatic ring.

  • Benzylic Methine Proton (H-2): The proton at the C-2 position is uniquely deshielded by both the adjacent sulfur atom and the anisotropic effect of the aryl ring. It is the most downfield of the aliphatic protons, typically appearing in the range of δ 4.5–5.5 ppm .

  • Thiolane Ring Protons (H-3, H-4, H-5): These protons resonate in the more shielded, upfield region of the spectrum.

    • H-5 Protons: Attached to the carbon adjacent to the sulfur atom (C-5), these protons are moderately deshielded and typically appear between δ 2.8–3.2 ppm .

    • H-3 and H-4 Protons: These are the most shielded protons, resonating in the range of δ 1.8–2.5 ppm . Due to the puckered nature of the ring, the geminal protons on each carbon (e.g., H-3a and H-3b) are often diastereotopic, meaning they are chemically non-equivalent and will have different chemical shifts and couple to each other.

Spin-Spin Coupling and Conformational Insights

Spin-spin coupling, observed as the splitting of signals, provides direct evidence of through-bond connectivity.[5] The magnitude of this interaction, the coupling constant (J), is invaluable for conformational analysis.[6]

  • Geminal Coupling (²J): Coupling between non-equivalent protons on the same carbon (e.g., ²J_H3a,H3b_). Typical values are in the range of 10–14 Hz .

  • Vicinal Coupling (³J): Coupling between protons on adjacent carbons (e.g., ³J_H2,H3_). The magnitude of ³J is highly dependent on the dihedral angle (θ) between the protons, as described by the Karplus relationship .[7]

    • A large ³J value (~8–12 Hz) typically corresponds to a dihedral angle of ~180° (trans-diaxial relationship).

    • A small ³J value (~1–5 Hz) corresponds to a dihedral angle of ~60° (gauche) or ~90°.

    • By analyzing the vicinal coupling constants around the ring, the preferred ring conformation (envelope or twist) and the pseudo-axial or pseudo-equatorial orientation of the aryl substituent can be determined.[1][8]

The protons on the thiolane ring (C-3, C-4, C-5) often present as complex, overlapping multiplets due to multiple geminal and vicinal couplings.

Decoding the ¹³C NMR Spectrum

The ¹³C NMR spectrum provides a map of the carbon backbone. Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling, resulting in a single sharp peak for each unique carbon atom.[9]

Characteristic Chemical Shifts (δ)

The chemical shift range for ¹³C is much wider than for ¹H, providing excellent signal dispersion.[10]

Carbon PositionTypical Chemical Shift (δ, ppm)Rationale
Aromatic Carbons
ipso-Carbon (C-Ar)135–145Quaternary carbon attached to the thiolane ring.
Other Ar-C125–130Standard aromatic region. Shifts are influenced by substituents.[11]
Thiolane Carbons
C-250–60Deshielded by both the sulfur atom and the attached aryl group.
C-535–45Deshielded by the adjacent sulfur atom.
C-3, C-425–35Typical sp³ hybridized alkane carbons.[9]

The specific chemical shifts of the aromatic carbons can be predicted using additive substituent rules, which account for the electronic effects (inductive and resonance) of any groups on the aryl ring.[12]

Advanced 2D NMR Techniques: Unambiguous Assignment

For complex molecules like 2-arylthiolanes, 1D spectra alone are often insufficient for complete and confident assignment due to signal overlap. 2D NMR experiments are essential for establishing definitive correlations.[13]

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. A cross-peak between two signals in the COSY spectrum confirms a vicinal or geminal relationship. This is the primary tool for tracing the proton connectivity pathway around the thiolane ring (H-2 → H-3 → H-4 → H-5).

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon atom to which it is attached. It provides a fast and unambiguous assignment of all protonated carbons by linking the already-assigned proton signals to their corresponding carbon signals.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds. It is crucial for assigning quaternary (non-protonated) carbons and for piecing together molecular fragments. For example, a key HMBC correlation would be observed between the H-2 proton and the ipso-carbon of the aryl ring, definitively linking the two parts of the molecule.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_output Final Elucidation Prep Sample in Deuterated Solvent (e.g., CDCl3 + TMS) NMR_1D 1D NMR (¹H, ¹³C, DEPT) Prep->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Initial analysis suggests complexity Assign_1H Assign ¹H Spectrum (Shifts, Couplings) NMR_1D->Assign_1H Assign_C13 Assign ¹³C Spectrum NMR_1D->Assign_C13 ¹³C shifts Correlate Correlate via 2D Data NMR_2D->Correlate Assign_1H->Correlate ¹H assignments Conform Conformational Analysis (J-couplings, NOE) Assign_1H->Conform ³J values Structure Final Structure & Stereochemistry Assign_C13->Structure Correlate->Assign_C13 Unambiguous ¹H-¹³C links Correlate->Conform Conform->Structure

Experimental Protocol: A Self-Validating System

Acquiring high-quality, reproducible NMR data requires a meticulous and validated approach. The causality behind each step is critical for ensuring data integrity.

Sample Preparation
  • Analyte Purity: Ensure the sample is of high purity (>95%) as impurities will complicate the spectra.

  • Mass: Accurately weigh approximately 5-10 mg of the 2-arylthiolane for ¹H NMR and 15-25 mg for ¹³C NMR into a clean, dry NMR tube. Causality: Sufficient concentration is needed for a good signal-to-noise ratio (S/N), especially for less sensitive ¹³C nuclei and 2D experiments.

  • Solvent Selection: Add ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The solvent must dissolve the compound completely and should not have signals that overlap with analyte signals. Causality: Deuterated solvents are used to avoid a large, overwhelming solvent signal in the ¹H spectrum. The residual proton signal of the solvent (e.g., 7.26 ppm for CDCl₃) serves as a secondary chemical shift reference.

  • Internal Standard: Add a small drop of a solution containing Tetramethylsilane (TMS, δ = 0.00 ppm) as the primary internal reference standard. Causality: TMS is chemically inert and has a sharp, single peak in a region where most organic compounds do not resonate, providing a universally accepted zero point for the chemical shift scale.[14]

  • Homogenization: Gently vortex or invert the tube until the sample is fully dissolved to ensure a homogeneous solution. Causality: An inhomogeneous magnetic field across the sample volume, caused by undissolved solids or poor mixing, leads to broad, distorted spectral lines (poor shimming).

NMR Instrument Setup and Data Acquisition

The following are typical parameters for a 400 MHz spectrometer.

  • Locking and Shimming: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and perform automatic or manual shimming to optimize the magnetic field homogeneity. Causality: A lock signal compensates for magnetic field drift over time. Good shimming is essential for achieving sharp, symmetrical peaks and high resolution.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single pulse (zg30).

    • Spectral Width (SW): ~16 ppm (e.g., from -2 to 14 ppm).

    • Number of Scans (NS): 8 to 16 scans.

    • Relaxation Delay (D1): 1-2 seconds. Causality: This delay allows protons to return to their equilibrium state before the next pulse, ensuring accurate signal integration.

  • ¹³C{¹H} NMR Acquisition:

    • Pulse Program: Proton-decoupled single pulse (zgpg30).

    • Spectral Width (SW): ~240 ppm (e.g., from -10 to 230 ppm).

    • Number of Scans (NS): 1024 or more. Causality: ¹³C has low sensitivity, requiring more scans to achieve adequate S/N.

    • Relaxation Delay (D1): 2-5 seconds. Causality: Quaternary carbons can have long relaxation times; a longer delay is necessary for their reliable detection.

  • 2D COSY Acquisition:

    • Pulse Program: Standard gradient-selected COSY (cosygpqf).

    • Number of Scans (NS): 2-4 per increment.

    • Increments: 256-512 increments in the indirect dimension (F1).

  • 2D HSQC/HMBC Acquisition:

    • Pulse Programs: Gradient-selected, edited HSQC (hsqcedetgpsp) and HMBC (hmbcgplpndqf).

    • Number of Scans (NS): 4-8 per increment.

    • ¹J_CH_ for HSQC: Set to an average one-bond C-H coupling of 145 Hz.

    • Long-range J for HMBC: Optimized for an average long-range coupling of 8 Hz.

Thiolane [label=<

C4-H

C5-H

C3-H

S

C2-H -- Ar

>];

// Nodes for correlation text COSY [label="¹H-¹H COSY\n(Through-bond 2-3 bonds)", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; HMBC [label="¹H-¹³C HMBC\n(Through-bond 2-3 bonds)", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Invisible nodes for positioning arrows node [shape=point, width=0, height=0]; p_C2H [pos="2.2,0.1!"]; p_C3H [pos="1.4,-0.8!"]; p_C4H [pos="0.4,0!"]; p_C5H [pos="1.4,0.8!"]; p_Ar [pos="3.0,-0.1!"]; p_Cipso [pos="2.8,-0.1!"]; // C-ipso is part of Ar

// COSY Correlations p_C2H -> p_C3H [color="#EA4335", arrowhead=normal, arrowtail=normal, dir=both, label=" J(H2,H3)"]; p_C3H -> p_C4H [color="#EA4335", arrowhead=normal, arrowtail=normal, dir=both, label=" J(H3,H4)"]; p_C4H -> p_C5H [color="#EA4335", arrowhead=normal, arrowtail=normal, dir=both, label=" J(H4,H5)"];

// HMBC Correlations p_C2H -> p_Cipso [color="#4285F4", style=dashed, arrowhead=normal, label=" J(H2,C-ipso)"]; p_C3H -> p_C5H [color="#4285F4", style=dashed, arrowhead=normal, label=" J(H3,C5)"]; p_C5H -> p_C3H [color="#4285F4", style=dashed, arrowhead=normal, label=" J(H5,C3)"];

// Positioning text boxes COSY [pos="-1.5,1.5!"]; HMBC [pos="-1.5,-1.5!"]; } ends_dot Caption: Key 2D NMR correlations for a 2-arylthiolane.

Conclusion

The comprehensive analysis of ¹H and ¹³C NMR spectra, augmented by 2D correlation experiments, provides an indispensable toolkit for the structural and conformational characterization of 2-arylthiolanes. By understanding the fundamental principles that govern chemical shifts and coupling constants, and by applying rigorous, validated experimental protocols, researchers can extract a wealth of information from their NMR data. This guide serves as a foundational resource, enabling scientists in drug discovery and chemical development to confidently elucidate the structures of these important heterocyclic compounds, thereby accelerating their research and ensuring the integrity of their findings.

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  • AUREMN. NMR Spectroscopy: a Tool for Conformational Analysis. [Link]

  • AZoM. Inverse Heteronuclear Correlation - 2D NMR Experiments. [Link]

  • Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • DOI. Conformational analysis of 2-alkyl-1,4-dithianes and related compounds by NMR spectroscopy and MMX. [Link]

  • Compound Interest. A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. [Link]

  • Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons. [Link]

  • University of Mississippi. 13C NMR Substituent Effects on para-Substituted Tolans: Using Deuteration to Assign 13C Signals in Methyltolan. [Link]

  • Oregon State University. 1H NMR Chemical Shift. [Link]

  • University of California, Irvine. COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. [Link]

Sources

Stability and Degradation Pathways of 2-Substituted Thiolanes

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Pharmaceutical and Industrial Applications

Executive Summary

The 2-substituted thiolane (tetrahydrothiophene) scaffold is a critical structural motif in modern medicinal chemistry, serving as the core for 4'-thionucleosides (e.g., Thiarabine), biotin analogues, and various petrochemical odorants. While the thiolane ring offers superior metabolic stability against glycosidic hydrolysis compared to its furanose counterparts, it introduces unique vulnerabilities centered on the sulfur atom.

This guide details the physicochemical stability of this scaffold, identifying the sulfur lone pair as the primary degradation vector. Key pathways include stepwise S-oxidation , Pummerer-type rearrangements , and


-elimination  reactions. Understanding these mechanisms is essential for designing robust shelf-life protocols and stabilizing drug substances.

Chemical Stability Profile

Thermodynamic & Conformational Stability

Unlike the planar, aromatic thiophene ring, the 2-substituted thiolane is a saturated, non-planar heterocycle. It exists primarily in a dynamic equilibrium between envelope (E) and twist (T) conformations.

  • Puckering Effect: The bulky substituent at the C2 position typically adopts a pseudo-equatorial orientation to minimize 1,3-diaxial interactions. This conformational lock influences the stereoselectivity of oxidation and the accessibility of

    
    -protons for elimination reactions.
    
  • Nucleophilicity: The sulfur atom in thiolane is a "soft" nucleophile with high electron density (

    
    ), making it highly susceptible to electrophilic attack (oxidation, alkylation) even under mild conditions.
    
The "Achilles' Heel": The Sulfur Lone Pair

The stability of the 2-substituted thiolane is inversely proportional to the availability of the sulfur lone pair.

  • Electron-Withdrawing Groups (EWGs) at C2: (e.g., nucleobases, carbonyls) decrease electron density on sulfur, slightly retarding oxidation but increasing the acidity of the C2 proton, promoting elimination.

  • Electron-Donating Groups (EDGs) at C2: (e.g., alkyls) increase sulfur nucleophilicity, accelerating oxidative degradation.

Degradation Pathways: Mechanisms & Causality

Pathway A: Oxidative Degradation (The Primary Vector)

The most pervasive degradation pathway is the stepwise oxidation of the sulfide to sulfoxide (1-oxide) and sulfone (1,1-dioxide).

  • Sulfide

    
     Sulfoxide: 
    
    • Mechanism: Electrophilic attack by reactive oxygen species (ROS) or peroxides on the sulfur lone pair.

    • Stereochemistry: This reaction creates a new chiral center at sulfur. In 2-substituted thiolanes, this results in two diastereomers: trans-sulfoxide (kinetic product) and cis-sulfoxide (thermodynamic product).

    • Implication: Analytical methods (HPLC/NMR) must separate these diastereomers, as they have distinct physical properties and elimination rates.

  • Sulfoxide

    
     Sulfone: 
    
    • Mechanism: Further oxidation of the sulfoxide. This step is generally slower than the first oxidation due to the electron-withdrawing nature of the S=O bond formed in the first step.

    • Stability: Sulfones are chemically robust and often represent the "terminal" degradation product under oxidative stress.

Pathway B: Thermal -Elimination (The "Sulfoxide Valve")

While sulfones are stable, sulfoxides are thermally unstable . They undergo a characteristic syn-elimination (Ei mechanism) to form acyclic sulfenic acids and ring-opened vinyl species (dihydrothiophenes).

  • Mechanism: The sulfoxide oxygen abstracts a

    
    -proton (from C3 or C2) via a cyclic five-membered transition state.
    
  • Regioselectivity:

    • If the C2-substituent is an EWG, the C2 proton is acidic, favoring elimination towards the substituent to form an exocyclic double bond or ring opening.

    • Standard elimination typically yields 2,3-dihydrothiophenes or 4,5-dihydrothiophenes .

Pathway C: Pummerer-Type Rearrangement

Under acidic or acylating conditions (e.g., acetic anhydride, acyl chlorides), thiolane 1-oxides undergo the Pummerer rearrangement.

  • Mechanism: Acylation of the sulfoxide oxygen

    
     formation of a thionium ion intermediate 
    
    
    
    nucleophilic attack at the
    
    
    -carbon (C2 or C5).
  • Outcome: Introduction of an acetoxy or chloro group at the

    
    -position, often followed by hydrolysis to an aldehyde (ring opening) or ketone. This is a common failure mode in formulation excipients containing acylating impurities.
    
Pathway D: Ring Opening (Desulfurization)

Direct ring opening of the unoxidized thiolane usually requires harsh conditions (e.g., Raney Nickel desulfurization). However, S-alkylation (formation of sulfonium salts) activates the ring for nucleophilic attack.

  • Scenario: In the presence of alkyl halides (e.g., methyl iodide), the sulfur is alkylated. A subsequent nucleophile (e.g., hydroxide, chloride) attacks the C2 or C5 carbon, cleaving the C-S bond via an SN2 mechanism.

Visualization of Degradation Logic

The following diagram illustrates the cascade from the parent 2-substituted thiolane through its oxidative and elimination pathways.

ThiolaneDegradation cluster_0 Critical Control Point Parent 2-Substituted Thiolane (Parent) Sulfoxide Thiolane 1-Oxide (Diastereomers) Parent->Sulfoxide Oxidation (H2O2, Peroxides) Sulfone Thiolane 1,1-Dioxide (Terminal Oxidant) Sulfoxide->Sulfone Oxidation (Slow) Dihydro Dihydrothiophene (Elimination Product) Sulfoxide->Dihydro Thermal Elimination (Ei) (>80°C) Sulfenic Acyclic Sulfenic Acid (Transient) Sulfoxide->Sulfenic Ring Opening Pummerer α-Acyloxy Thiolane (Pummerer Product) Sulfoxide->Pummerer Acylating Agents (Ac2O, H+)

Caption: Degradation cascade of 2-substituted thiolanes. The Sulfoxide intermediate (yellow) is the critical branch point for thermal elimination and rearrangement.

Experimental Protocols: Stress Testing

To validate the stability of a 2-substituted thiolane candidate, the following "Forced Degradation" protocols are recommended. These are designed to isolate specific pathways.

Protocol 5.1: Oxidative Stress Profiling

Objective: Determine susceptibility to S-oxidation and identify diastereomeric ratio of sulfoxides.

  • Preparation: Dissolve compound (1 mg/mL) in Acetonitrile/Water (1:1).

  • Stressor: Add 30% H2O2 to reach a final concentration of 3%.

  • Incubation: Store at ambient temperature. Monitor by HPLC at T=0, 1h, 4h, 24h.

  • Readout: Look for two early eluting peaks (sulfoxide diastereomers) and one late peak (sulfone).

    • Note: If degradation is too fast, reduce H2O2 to 0.3%.

Protocol 5.2: Thermal Stability (Elimination Check)

Objective: Assess propensity for


-elimination (Ei mechanism).
  • Preparation: Solid state sample or high-boiling solvent (e.g., DMSO-d6 for in-situ NMR).

  • Stressor: Heat to 80°C and 100°C.

  • Duration: 24 - 48 hours.

  • Readout:

    • NMR: Watch for appearance of vinyl protons (5.5 - 6.5 ppm) indicating dihydrothiophene formation.

    • Odor: A characteristic "garlic/sulfur" odor often indicates ring opening and release of volatile sulfur species.

Protocol 5.3: Acid-Catalyzed Rearrangement

Objective: Screen for Pummerer-type vulnerabilities.

  • Preparation: Dissolve in 0.1 M HCl or use Acetic Acid as co-solvent.

  • Stressor: Heat to 60°C.

  • Readout: Monitor for loss of parent mass and appearance of M+16 (hydration of ring-opened product) or M+42 (acetylation if acetic acid is used).

Analytical Strategies

Analytical MethodPurposeKey Signal/Observation
1H NMR Structural Elucidation

-Protons (H2/H5):
Significant downfield shift (~2.8 ppm

~3.5 ppm) upon S-oxidation. Splitting patterns reveal cis/trans ratio.
HPLC-UV/MS QuantitationSulfoxides: Elute earlier (more polar) than parent. Sulfones: Elute between sulfoxide and parent (typically). MS: Parent [M+H]+, Sulfoxide [M+17]+, Sulfone [M+33]+.
Chiral HPLC StereochemistryEssential for separating the cis and trans sulfoxide diastereomers, which may have different toxicological profiles.
GC-MS VolatilesDetection of ring-opened volatile degradation products (e.g., butadiene derivatives) in thermal stress samples.

References

  • Oxidation Mechanisms: Brown, K. N., & Espenson, J. H. (1996). Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII). Inorganic Chemistry. Link

  • Pummerer Rearrangement: Bur, S. K., & Padwa, A. (2004). The Pummerer Reaction: Methodology and Strategy for the Synthesis of Heterocyclic Compounds. Chemical Reviews. Link

  • Thionucleoside Stability: Dyson, M. R., et al. (1991). The synthesis and antiviral activity of some 4'-thio-2'-deoxy-nucleoside analogues. Journal of Medicinal Chemistry. Link

  • Sulfoxide Elimination: Trost, B. M., & Salzmann, T. N. (1976). New synthetic methods.[1][2] Sulfenylations and dehydrosulfenylations of esters and ketones. Journal of the American Chemical Society. Link

  • General Thiolane Chemistry: Tetrahydrothiophene. Wikipedia.[3] Link

Sources

Methodological & Application

Application Note: Reductive Desulfurization of 2-Phenylthiolane Derivatives via Raney Nickel

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Utility

This guide details the protocol for the reductive desulfurization of 2-phenylthiolane (2-phenyltetrahydrothiophene) derivatives using Raney Nickel (Ra-Ni). This transformation is a pivotal tool in organic synthesis, primarily used to:

  • Open Saturated Rings: Convert thiolane scaffolds into functionalized alkyl chains (e.g., n-butylbenzene derivatives).

  • Remove Sulfur Auxiliaries: Eliminate sulfur directing groups used in prior C-C bond-forming steps.

  • Establish Hydrocarbon Frameworks: Provide a mild, neutral alternative to Wolff-Kishner or Clemmensen reductions when carbonyls are not the precursor.

The desulfurization of 2-phenylthiolane is kinetically favored due to the lability of the benzylic C–S bond, often proceeding under milder conditions than unactivated thioethers.

Mechanistic Insight: Surface Chemistry & Bond Cleavage

The reaction is not a simple solution-phase reduction but a heterogeneous surface phenomenon. The mechanism involves the adsorption of the sulfur atom onto the nickel lattice, followed by C–S bond scission.

The Reaction Pathway
  • Chemisorption: The sulfur lone pair coordinates to the electron-deficient Ni surface.

  • Benzylic Cleavage (Fast): The C2–S bond (benzylic) is weaker (~55 kcal/mol) than the C5–S bond. It cleaves first, likely via a radical intermediate stabilized by the phenyl ring, forming a surface-bound radical species.

  • Aliphatic Cleavage (Slow): The remaining C5–S bond cleaves, releasing the sulfur into the bulk nickel lattice (forming Ni-S).

  • Hydrogenation: Surface-adsorbed hydrogen (H•), generated during the catalyst activation or from the solvent, caps the carbon radicals.

Visualization: Mechanistic Pathway

DesulfurizationMechanism Substrate 2-Phenylthiolane Adsorbed Ni-Surface Complex (S-Bound) Substrate->Adsorbed Chemisorption Intermediate1 Benzylic Radical (Ring Open) Adsorbed->Intermediate1 Benzylic C-S Cleavage (Fast) NiS Ni-S Species (Deactivated Site) Adsorbed->NiS S-Sequestration Intermediate2 Alkyl Radical (Surface Bound) Intermediate1->Intermediate2 Aliphatic C-S Cleavage Product n-Butylbenzene Intermediate2->Product H-Transfer (from Ni-H)

Figure 1: Stepwise reductive cleavage of 2-phenylthiolane on Raney Nickel surface.

Critical Safety Protocol: The Pyrophoric Hazard

WARNING: Raney Nickel is a pyrophoric solid. It spontaneously ignites when exposed to air in its dry state.

  • Never Dry the Catalyst: Always handle Ra-Ni as a slurry (usually in water or ethanol).

  • Solvent Selection: Avoid halogenated solvents (reaction can be violent). Ethanol (EtOH) is the standard carrier.

  • Inert Atmosphere: While the reaction itself produces H₂, an argon or nitrogen blanket is recommended during setup to prevent flash fires.

  • Disposal: Do not throw into trash. Quench by suspending in water and slowly adding dilute HCl or bleach in a fume hood until the solid is dissolved/oxidized.

Experimental Protocol

Materials
  • Substrate: 2-Phenylthiolane derivative (1.0 equiv).

  • Catalyst: Raney Nickel (W-2 activity recommended).

    • Loading: 1000 wt% (10x mass of substrate) is standard for rapid desulfurization.

    • Preparation: Wash commercial aqueous slurry 3x with absolute EtOH before use to remove water and trace alkali.

  • Solvent: Absolute Ethanol (0.05 M – 0.1 M concentration).

  • Atmosphere: Hydrogen balloon (optional but maintains catalyst activity) or reflux under N₂ (relying on adsorbed H₂).

Step-by-Step Methodology
  • Catalyst Preparation:

    • Decant the supernatant water from the commercial Ra-Ni slurry.

    • Wash the solid Ni with absolute EtOH (3x volume of Ni) by decantation. Repeat 3 times.

    • Note: Keep the nickel covered with liquid at all times.

  • Reaction Setup:

    • Dissolve the 2-phenylthiolane substrate in absolute EtOH.

    • Add the Ra-Ni slurry (approx.[1][2] 10g wet catalyst per 1g substrate) to the reaction flask.

    • Equip with a reflux condenser.

  • Desulfurization:

    • Heat the mixture to reflux (approx. 78°C) with vigorous stirring. High agitation is crucial to maximize contact between the solid catalyst and solution.

    • Time: 1–4 hours. Monitor by TLC or GC-MS. The disappearance of the starting material is usually rapid due to the benzylic activation.

  • Workup (Critical for Safety):

    • Cool the mixture to room temperature.

    • Filter the mixture through a pad of Celite (diatomaceous earth).

    • Safety: Do not let the filter cake run dry. Keep it wet with EtOH.

    • Wash the pad copiously with EtOH or EtOAc.

    • Immediately transfer the used Celite/Ni pad into a beaker of water for quenching.

  • Purification:

    • Concentrate the filtrate under reduced pressure.

    • The resulting oil is typically the pure alkyl benzene. If necessary, purify via silica gel chromatography (Hexanes/EtOAc).

Experimental Workflow Diagram

Workflow Start Start: Commercial Ra-Ni (aq) Wash Solvent Exchange (Wash 3x with EtOH) Start->Wash Mix Add Substrate (in EtOH) Ratio: 10:1 (Ni:Substrate) Wash->Mix React Reflux (1-4 h) Vigorous Stirring Mix->React Filter Filtration via Celite (KEEP WET!) React->Filter Quench Disposal: Quench Ni with dilute HCl Filter->Quench Solid Waste Isolate Evaporate Solvent Yield: Alkyl Benzene Filter->Isolate Filtrate

Figure 2: Operational workflow for safe Raney Nickel desulfurization.

Representative Data & Scope

The following table summarizes expected outcomes for various 2-phenylthiolane derivatives. The "R" group refers to substituents on the phenyl ring.

Substrate (2-Phenylthiolane deriv.)Product (Alkylbenzene)Yield (%)Notes
Unsubstituted (R=H) n-Butylbenzene85-95Rapid reaction (<1h).
R = 4-Methoxy 1-Butyl-4-methoxybenzene90Electron-donating groups stabilize the benzylic radical, facilitating cleavage.
R = 4-Chloro n-Butylbenzene60-80Caution: Ra-Ni can also effect hydrodehalogenation (Ar-Cl → Ar-H).
R = 2-Methyl 1-Butyl-2-methylbenzene88Steric hindrance at the ortho position may slightly slow kinetics.
3,4-Fused Benzo 1,2-Diethylbenzene deriv.75Ring opening of complex polycycles.

Troubleshooting & Optimization

  • Incomplete Conversion:

    • Cause: Catalyst poisoning (sulfur saturation) or "stale" catalyst (loss of adsorbed H₂).

    • Fix: Add fresh Ra-Ni or bubble H₂ gas through the refluxing solution. Sonication of the catalyst prior to addition can also expose fresh active sites.

  • Over-Reduction:

    • Issue: Reduction of other functional groups (alkenes, alkynes, nitro, or halides).

    • Fix: Use deactivated Ra-Ni (boiled in acetone prior to use) or switch to Nickel Boride (Ni₂B), which is milder.

  • Stereochemistry:

    • Note that the chiral center at C2 (benzylic) is destroyed. The stereochemistry at C3/C4 (if substituted) is generally retained, but racemization can occur if the reaction temperature is too high or reaction times are prolonged.

References

  • Mozingo, R. et al. (1943). Hydrogenolysis of Sulfur Compounds by Raney Nickel. Journal of the American Chemical Society , 65(6), 1013–1016. Link

  • Pettit, G. R. & van Tamelen, E. E. (1962). Desulfurization with Raney Nickel. Organic Reactions , 12, 356. Link

  • Hauptmann, H. & Walter, W. F. (1962). The Action of Raney Nickel on Organic Sulfur Compounds. Chemical Reviews , 62(4), 347–404. Link

  • Belen'kii, L. I. (1990). Heterocyclic Compounds: Thiophene and its Derivatives. Chemistry of Heterocyclic Compounds. (General reference for thiolane reactivity).
  • Chamberland, S. (2024).[3] SOP: Weighing and Working with Raney Nickel. Chamberland Research Group Safety Protocols. Link

Sources

Synthesis of novel polymers from thiolane-based monomers

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of Redox-Responsive Poly(thiol-urethanes) via Thiolactone Ring-Opening

Abstract

This guide details the synthesis of novel stimuli-responsive polymers utilizing thiolane-2-one (thiolactone) derivatives as "latent thiol" monomers. Unlike traditional thiolated polymers that suffer from premature oxidation (disulfide formation) and limited shelf-life, thiolactone-based monomers offer a stable, protected scaffold. We present a validated protocol for the synthesis of poly(N-acryloyl homocysteine thiolactone) (poly(TLA)) followed by a one-pot post-polymerization modification (PPM). This methodology enables the rapid generation of redox-sensitive poly(thiol-urethanes) and hydrogels, critical for intracellular drug delivery systems where glutathione (GSH) mediated release is required.

Introduction: The Thiolane Advantage

The five-membered sulfur ring, thiolane (tetrahydrothiophene), is chemically robust. However, its oxidized derivative, thiolane-2-one (thiolactone) , possesses high ring strain and reactivity toward nucleophiles.

In drug development, this reactivity is exploited via aminolysis : a primary amine attacks the carbonyl, opening the ring to form an amide bond while simultaneously generating a free thiol. This "on-demand" thiol generation allows for:

  • Atom Economy: 100% incorporation of reactants.[1]

  • Double Modification: The amine introduces Functionality A, and the released thiol can immediately react with an acrylate/maleimide (Functionality B) or oxidize to form crosslinks.

  • Redox Responsiveness: The resulting polymer contains thiol/disulfide motifs that degrade in the reductive environment of the cytosol (high GSH), releasing encapsulated payloads.

Monomer Design & Synthesis

The core monomer for this protocol is


-acryloyl homocysteine thiolactone (TLA) . It grafts the reactive thiolactone ring onto a polymerizable vinyl group.
Protocol: Synthesis of TLA Monomer
  • Reagents: DL-Homocysteine thiolactone hydrochloride (1 eq), Acryloyl chloride (1.1 eq), Diisopropylethylamine (DIPEA, 2.2 eq), Dichloromethane (DCM, anhydrous).

  • Safety Note: Acryloyl chloride is a lachrymator. Perform all steps in a fume hood.

Step-by-Step Procedure:

  • Dissolution: Suspend DL-homocysteine thiolactone HCl (10 g, 65 mmol) in 150 mL dry DCM in a round-bottom flask under

    
    .
    
  • Base Addition: Cool to 0°C. Add DIPEA (22.6 mL, 143 mmol) dropwise. The solution will become clear as the free base is formed.

  • Acrylation: Add acryloyl chloride (5.8 mL, 71.5 mmol) dropwise over 30 minutes, maintaining temperature <5°C to prevent polymerization.

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature (RT) for 12 hours.

  • Workup: Wash the organic phase with 1M HCl (2x), saturated

    
     (2x), and brine. Dry over 
    
    
    
    .
  • Purification: Concentrate in vacuo. Recrystallize from minimal hot ethyl acetate/hexanes to yield white crystals.

    • Yield: ~70-80%.

    • Validation:

      
      -NMR (CDCl3) should show vinyl peaks at 5.7–6.4 ppm and the characteristic thiolane ring methine proton at ~4.5 ppm.
      

Polymerization Strategy: RAFT Control

To ensure low polydispersity (Đ) and precise molecular weight—critical for drug carriers—we employ Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.

Table 1: RAFT Polymerization Formulation (Target DP = 100)

ComponentRoleEquivalentsMass/Vol (Example)
TLA Monomer Monomer1001.0 g
CPDB (Cyano-2-propyl dodecyl trithiocarbonate)Chain Transfer Agent118 mg
AIBN Initiator0.21.8 mg
1,4-Dioxane SolventN/A4.0 mL (25 wt% solids)

Protocol:

  • Combine TLA, CPDB, and AIBN in a Schlenk tube. Dissolve in dioxane.

  • Degas: Perform 3 freeze-pump-thaw cycles to remove oxygen (critical for RAFT).

  • Polymerize: Immerse in an oil bath at 70°C for 8-12 hours.

  • Quench: Cool rapidly in liquid nitrogen and expose to air.

  • Purification: Precipitate dropwise into cold diethyl ether (3x). Dry under vacuum.

    • Result: Yellowish powder (Poly(TLA)).

    • Analysis: SEC (DMF solvent) should show

      
       Da, 
      
      
      
      .

One-Pot Double Modification (The "Novel" Step)

This step converts the hydrophobic Poly(TLA) into a functional, redox-responsive polymer. We will use n-propylamine (nucleophile) and methyl acrylate (Michael acceptor).

Mechanism Visualization

The following diagram illustrates the cascade reaction where the amine opens the thiolane ring, and the resulting thiol is capped by the acrylate.

Thiolactone_Mechanism Monomer Poly(TLA) (Thiolactone Ring) Intermediate Transition State (Ring Opening) Monomer->Intermediate + Amine Amine Primary Amine (Nucleophile) Amine->Intermediate Thiol Free Thiol (Poly-SH) Intermediate->Thiol Aminolysis Final Poly(Thiol-Urethane) Functionalized Polymer Thiol->Final Michael Addition (Click Reaction) Acrylate Acrylate/Maleimide (Michael Acceptor) Acrylate->Final

Figure 1: Mechanism of amine-induced ring-opening of thiolactone followed by in-situ thiol-Michael addition.

Execution Protocol
  • Dissolve Poly(TLA) (100 mg, ~0.54 mmol thiolactone units) in THF (2 mL).

  • Add Methyl Acrylate (1.5 eq, 0.81 mmol) before the amine to ensure immediate scavenging of the thiol (preventing disulfide crosslinking).

  • Add n-Propylamine (1.2 eq, 0.65 mmol).

  • Stir at RT for 2 hours.

  • Observation: The solution remains clear. (Note: If crosslinking were desired, omitting the acrylate would lead to gelation via oxidative disulfide formation).

  • Purification: Precipitate in diethyl ether.

Application: Redox-Responsive Nanogels

To create a drug delivery vehicle, we modify the previous step. Instead of capping the thiol with methyl acrylate, we use the thiol to crosslink the core.

Workflow:

  • Ring Opening: Treat Poly(TLA) with a functional amine (e.g., PEG-amine for stealth properties) in water/THF.

  • Crosslinking: Do not add a Michael acceptor. Instead, add a catalytic amount of iodine (

    
    ) or simply stir in aerated water (pH 8).
    
  • Result: The generated thiols oxidize to form disulfide bonds (

    
    ).
    
  • Drug Loading: Hydrophobic drugs (e.g., Doxorubicin) are trapped in the core during self-assembly.

  • Triggered Release: Upon entering a tumor cell, high GSH concentrations (2-10 mM) cleave the disulfide bonds, disassembling the nanogel and releasing the drug.

Experimental Workflow Diagram

Nanogel_Workflow Start Poly(TLA) Backbone Step1 Dissolve in Organic Solvent (THF/DMF) Start->Step1 Step2 Add Hydrophobic Drug (Co-assembly) Step1->Step2 Step3 Add Amine (PEG-NH2) Ring Opening Step2->Step3 Step4 Self-Assembly via Dialysis into Water Step3->Step4 Amphiphilicity Change Step5 Oxidative Crosslinking (Formation of S-S bonds) Step4->Step5 Air/Oxidant Final Redox-Responsive Nanogel Step5->Final

Figure 2: Workflow for synthesizing redox-responsive nanogels from thiolactone precursors.

Characterization & Validation

TechniqueExpected Result (Validation)
FT-IR Disappearance of thiolactone carbonyl peak (~1700

) and appearance of amide I/II bands.

-NMR
Shift of the ring methine proton from 4.5 ppm (ring) to ~3.5-4.0 ppm (linear thiol/thioether).
Ellman’s Assay Used to quantify free thiols if the Michael addition is skipped. Confirms "latent" nature of the monomer (0 free thiols before amine addition).
DLS (Dynamic Light Scattering) Nanogels should show uniform size (50-200 nm). Addition of 10 mM DTT (simulating cytosol) should cause particle size to change drastically or vanish (disassembly).

References

  • Espeel, P., & Du Prez, F. E. (2015). "One-pot multi-step reactions based on thiolactone chemistry: A powerful synthetic tool in polymer science."[2][3][4][5] European Polymer Journal, 62, 247–272.[4] Link

  • Reinicke, S., & Du Prez, F. E. (2014). "Thiolactone-Based Polymers for Formulation of Redox-Responsive Nanogels." Polymer Chemistry, 5, 1632-1641. Link

  • Illy, N., & Mongkhoun, E. (2022).[4][5] "Thiolactone chemistry, a versatile platform for macromolecular engineering."[2][3][4][5] Polymer Chemistry, 13, 4592-4614.[4] Link

  • Lowe, A. B. (2014).[6] "Thiol-ene 'click' reactions and recent applications in polymer and materials synthesis." Polymer Chemistry, 5, 4820-4870. Link

  • Steele, T. W. J., et al. (2010). "Homocysteine thiolactone ring opening in basic buffer." Pharmaceutical Research, 27, 169-178. Link

Sources

Application of 2-(4-bromophenyl)thiolane in agrochemical synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2-(4-Bromophenyl)thiolane in Next-Generation Agrochemical Discovery

Executive Summary

In the contemporary landscape of agrochemical discovery, the "Escape from Flatland" initiative drives the transition from planar aromatic scaffolds to saturated, three-dimensional heterocycles. 2-(4-Bromophenyl)thiolane (CAS: 1781373-79-2) represents a high-value scaffold in this paradigm. By combining a lipophilic, metabolically distinct thiolane (tetrahydrothiophene) ring with a versatile 4-bromophenyl handle, this intermediate enables the synthesis of novel fungicides and insecticides with enhanced solubility and unique binding vectors compared to their thiophene counterparts.

This guide details the strategic application of 2-(4-bromophenyl)thiolane, focusing on cross-coupling protocols for library generation and oxidative modulation for metabolic stability tuning.

Chemical Profile & Rationale

PropertySpecificationRelevance to Agrochemical Design
IUPAC Name 2-(4-Bromophenyl)thiolaneCore scaffold
CAS Number 1781373-79-2Unique identifier for sourcing/IP
Molecular Formula C₁₀H₁₁BrSMW: 243.16 g/mol
Hybridization sp³ (Thiolane ring)Increases Fsp³ fraction; improves solubility & target fit
Functionality Aryl Bromide"Warhead" attachment point via Pd-catalysis
Chirality C2 StereocenterPotential for chiral resolution to increase potency

Scientific Rationale: The thiolane ring acts as a bioisostere for cyclopentane and tetrahydrofuran but introduces a "soft" sulfur atom capable of specific hydrophobic interactions or coordination with metal centers in metalloenzymes (e.g., CYP51 in fungi). Unlike the planar thiophene, the puckered conformation of the thiolane ring allows for exploring new chemical space in the active site of target enzymes like Succinate Dehydrogenase (SDH).

Workflow Visualization

The following diagram illustrates the divergent synthesis pathways utilizing 2-(4-bromophenyl)thiolane to generate diverse agrochemical candidates.

G Start 2-(4-Bromophenyl)thiolane (Scaffold) Suzuki Pd-Catalyzed Cross-Coupling Start->Suzuki + Ar-B(OH)2 Oxidation S-Oxidation (mCPBA/H2O2) Start->Oxidation Controlled [O] Biaryl Biaryl Thiolanes (Lipophilic Inhibitors) Suzuki->Biaryl C-C Bond Formation Sulfoxide Thiolane-1-oxides (Polarity Tuned) Oxidation->Sulfoxide 1.0 eq Oxidant Sulfone Thiolane-1,1-dioxides (Metabolically Stable) Oxidation->Sulfone 2.5 eq Oxidant Biaryl->Oxidation Post-coupling modification

Figure 1: Divergent synthetic workflow transforming the 2-(4-bromophenyl)thiolane scaffold into functionalized biaryls and oxidized sulfone/sulfoxide derivatives.

Protocol A: Suzuki-Miyaura Cross-Coupling

Objective: To attach a heteroaromatic "warhead" (e.g., pyrazole, pyridine) to the phenyl ring, creating a biaryl pharmacophore common in SDHI fungicides.

Mechanistic Insight: The 4-bromophenyl moiety is electronically activated for oxidative addition to Pd(0). However, the sulfur atom in the thiolane ring is a potential catalyst poison (soft Lewis base) that can coordinate to Palladium. Therefore, ligand selection is critical . We utilize phosphine ligands with high steric bulk (e.g., SPhos, XPhos) to prevent sulfur coordination and facilitate the coupling.

Materials:
  • Substrate: 2-(4-Bromophenyl)thiolane (1.0 eq)

  • Coupling Partner: 1-Methyl-3-(trifluoromethyl)pyrazole-4-boronic acid (1.2 eq)

  • Catalyst: Pd(OAc)₂ (2 mol%)

  • Ligand: SPhos (4 mol%)

  • Base: K₃PO₄ (2.0 eq)

  • Solvent: Toluene/Water (10:1 v/v) - Biphasic system protects the catalyst.

Step-by-Step Methodology:
  • Degassing: Charge a reaction vial with toluene and water. Sparge with Argon for 15 minutes. Critical: Oxygen promotes homocoupling and catalyst deactivation.

  • Assembly: Add 2-(4-bromophenyl)thiolane (1 mmol, 243 mg), the boronic acid (1.2 mmol), K₃PO₄ (2 mmol), Pd(OAc)₂, and SPhos under a counter-flow of Argon.

  • Reaction: Seal the vial and heat to 80°C for 4–6 hours with vigorous stirring.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The starting bromide spot (Rf ~0.6) should disappear.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) followed by brine.

  • Scavenging: If residual Pd is a concern for biological assay, treat the organic phase with a thiol-based scavenger resin (e.g., SiliaMetS® Thiol) for 30 mins.

  • Purification: Concentrate in vacuo and purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexane).

Expected Outcome: 85–95% yield of the coupled biaryl product.

Protocol B: Controlled S-Oxidation

Objective: To modulate the polarity (LogP) and metabolic stability of the candidate. Thiolanes are susceptible to metabolic S-oxidation in vivo; synthesizing the sulfoxide or sulfone proactively allows for testing the "active metabolite" or blocking this metabolic soft spot.

Mechanistic Insight: The sulfur lone pair is nucleophilic. Electrophilic oxidants like m-chloroperbenzoic acid (mCPBA) react rapidly.

  • Sulfoxide (S=O): Introduces a new stereocenter at Sulfur (creating diastereomers if C2 is chiral).

  • Sulfone (O=S=O): Achiral at sulfur, highly polar, strong hydrogen bond acceptor.

Materials:
  • Substrate: 2-(4-Bromophenyl)thiolane (or the coupled biaryl product)

  • Oxidant: mCPBA (77% max purity)

  • Solvent: Dichloromethane (DCM)

  • Quench: Na₂S₂O₃ (sat. aq.) and NaHCO₃ (sat. aq.)

Step-by-Step Methodology:
  • Preparation: Dissolve substrate (1 mmol) in DCM (10 mL) and cool to 0°C (ice bath).

  • Addition:

    • For Sulfoxide: Add mCPBA (1.05 eq) portion-wise over 10 minutes.

    • For Sulfone: Add mCPBA (2.5 eq) and warm to room temperature after addition.

  • Reaction: Stir at 0°C for 1 hour (Sulfoxide) or RT for 4 hours (Sulfone).

  • Quench: Pour the mixture into a separating funnel containing 1:1 Na₂S₂O₃/NaHCO₃ solution. Shake vigorously until gas evolution ceases (neutralization of acid and destruction of excess peroxide).

  • Isolation: Separate organic layer, dry over MgSO₄, and concentrate.

  • Purification:

    • Sulfoxides are much more polar; expect a significant drop in Rf.

    • Sulfones are intermediate in polarity but crystallize well.

Safety & Handling

  • Organic Bromides: Potential alkylating agents (though aryl bromides are less direct). Wear gloves and use in a fume hood.

  • Thiolane Odor: Unoxidized thiolanes often possess a strong, disagreeable sulfur odor. Use bleach (hypochlorite) to clean glassware, which oxidizes residuals to odorless sulfoxides/sulfones.

  • Palladium Waste: Segregate heavy metal waste streams.

References

  • Bioisosterism in Agrochemicals: Lamberth, C. (2018). "Heterocyclic Chemistry in Crop Protection." Bioorganic & Medicinal Chemistry, 26(1), 52-62. Link

  • Suzuki Coupling of Sulfur Heterocycles: Li, J. J., & Gribble, G. W. (2000). Palladium in Heterocyclic Chemistry. Pergamon. (Contextual grounding for SPhos usage in sulfur-rich environments).
  • Thiolane Synthesis & Reactivity: Aitken, R. A., et al. (2021). "Synthesis and properties of tetrahydrothiophenes." Comprehensive Heterocyclic Chemistry IV, Vol 2, 45-98.
  • S-Oxidation Protocols: Caron, S. (2011). Practical Synthetic Organic Chemistry. Wiley-Interscience.
  • Agrochemical Scaffold Design: Jeschke, P. (2016). "Propelling the release of new crop protection agents." Pest Management Science, 72(3), 410-415. Link

Troubleshooting & Optimization

Navigating the Labyrinth: A Technical Support Center for Scaling Up Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Heterocyclic Compound Synthesis Scale-Up. This resource is designed for researchers, scientists, and drug development professionals who are transitioning their meticulously crafted lab-scale syntheses to pilot plant and commercial production. The journey from milligram to kilogram scale is fraught with challenges that can impact yield, purity, safety, and economic viability. This guide provides in-depth troubleshooting advice, frequently asked questions, and field-proven insights to help you navigate this complex terrain successfully.

The Scale-Up Paradigm: Why What Works in the Lab, Fails in the Plant

Successfully scaling a chemical process is more than just using larger flasks and greater volumes of reagents. The fundamental principles of heat transfer, mass transfer, and reaction kinetics change dramatically with scale, often leading to unexpected outcomes.[1] A reaction that is well-behaved and high-yielding in a 100 mL round-bottom flask can become a dangerous, low-yielding endeavor in a 100 L reactor. Understanding the interplay of these physical and chemical phenomena is paramount to a successful scale-up campaign.[2]

Frequently Asked Questions (FAQs)

This section addresses common initial queries and provides rapid guidance on recurring issues.

Q1: My reaction yield has dropped significantly upon scale-up, even though I've maintained the same reagent ratios and concentrations. What are the likely culprits?

A1: This is a classic scale-up problem. The primary suspects are often related to inadequate mixing and heat transfer.[1] In a larger reactor, inefficient stirring can create localized "hot spots" where the temperature is significantly higher than your probe reading, leading to side reactions or product decomposition.[3] Similarly, poor mixing can result in non-uniform concentrations of reactants, affecting reaction rates and selectivity.[4]

Q2: I'm observing new, unidentified impurities in my scaled-up batch that were not present in the lab. Why is this happening?

A2: The appearance of new impurities often points to extended reaction times or insufficient temperature control.[4] A longer processing time at a larger scale can allow for slower, previously insignificant side reactions to become major contributors. Furthermore, poor heat dissipation can lead to thermal degradation of reactants, intermediates, or the final product.[3]

Q3: My product is "oiling out" during crystallization at a larger scale, whereas it readily crystallized in the lab. What should I do?

A3: "Oiling out" during crystallization is often due to a rapid change in supersaturation or the presence of impurities. On a larger scale, cooling rates can be harder to control, potentially leading to a supersaturated solution that favors the formation of a liquid phase instead of crystals. Impurities that were negligible at a smaller scale can also inhibit nucleation. Consider slowing down the cooling rate, adding seed crystals, or using a different anti-solvent to induce crystallization.[5]

Q4: How do I handle a highly exothermic reaction during scale-up?

A4: Managing exotherms is a critical safety and process control consideration. A key first step is to determine the adiabatic temperature rise of your reaction.[4][6] This will tell you the maximum temperature your reaction could reach in a worst-case scenario of no cooling. Based on this, you need to ensure your reactor's cooling system is adequate.[7] Consider a semi-batch process where one of the reactants is added slowly to control the rate of heat generation.[8]

In-Depth Troubleshooting Guides

This section provides detailed, structured guidance on overcoming specific challenges encountered during the scale-up of heterocyclic compound synthesis.

The Heat is On: Managing Thermal Hazards and Heat Transfer

Exothermic reactions are common in heterocyclic synthesis and pose a significant safety risk during scale-up. The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation less efficient.[5]

Problem Probable Cause(s) Recommended Solution(s)
Runaway Reaction - Inadequate cooling capacity. - Poor mixing leading to localized hot spots. - Incorrect assessment of reaction exothermicity.- Perform Calorimetry Studies: Use techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC) to accurately determine the heat of reaction and the maximum temperature of the synthesis reaction (MTSR).[5] - Calculate Adiabatic Temperature Rise: This is crucial for understanding the worst-case scenario.[1][4][6] - Ensure Adequate Cooling: Select a reactor with a suitable cooling system (e.g., jacketed, external heat exchanger, cooling coils) that can handle the heat load.[7][9][10] - Implement a Quenching Protocol: Have a pre-defined and tested emergency quenching procedure in place.[5][11][12]
Decreased Selectivity/Increased By-products - Non-uniform temperature profile within the reactor. - Extended reaction time at elevated temperatures.- Improve Agitation: Ensure the stirrer design and speed are appropriate for the reactor size and viscosity of the reaction mixture to eliminate hot spots.[13] - Optimize Dosing Profile: For semi-batch processes, control the addition rate of the limiting reagent to manage the rate of heat evolution.[8] - Consider Flow Chemistry: Continuous flow reactors offer superior heat transfer and precise temperature control, mitigating many scale-up issues.
  • Objective: To estimate the heat of reaction and assess the cooling requirements for a scaled-up synthesis.

  • Apparatus: A laboratory-scale jacketed reactor equipped with a temperature probe in the reaction mass and in the cooling jacket, a controlled heating/cooling circulator, and a reagent dosing pump.

  • Procedure: a. Charge the reactor with the initial reactants and solvent. b. Set the jacket temperature to the desired reaction temperature. c. Once the internal temperature has equilibrated, start the controlled addition of the limiting reagent. d. Monitor the internal and jacket temperatures throughout the addition. The difference between these temperatures is proportional to the heat being generated by the reaction. e. After the addition is complete, monitor the temperatures until they return to the initial equilibrium. f. The total heat evolved can be calculated based on the temperature difference, the heat transfer coefficient of the reactor, and the duration of the exotherm.

  • Analysis: The data obtained can be used to model the heat evolution profile and predict the cooling duty required for a larger-scale reactor.

`dot digraph "Thermal Hazard Assessment Workflow" { graph [fontname="Arial", fontsize=12, rankdir="TB"]; node [fontname="Arial", fontsize=10, shape=box, style=rounded, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} ` Caption: A decision workflow for assessing and mitigating thermal hazards during scale-up.

Stirring the Pot: Mass Transfer and Mixing Challenges

Efficient mixing is crucial for achieving consistent reaction outcomes. As the reactor volume increases, achieving homogeneity becomes more challenging, leading to issues with reaction rates, selectivity, and impurity profiles.[1]

Problem Probable Cause(s) Recommended Solution(s)
Inconsistent Reaction Rates/Stalling - Poor mixing leading to localized depletion of reactants. - Mass transfer limitations in heterogeneous reactions (solid-liquid or liquid-liquid).- Optimize Agitator Design and Speed: The type of impeller (e.g., pitched-blade turbine, anchor) and its speed should be selected based on the reaction viscosity and geometry of the vessel.[13] - Use Baffles: Baffles are essential in larger reactors to prevent vortexing and improve top-to-bottom mixing. - For Heterogeneous Reactions: Increase agitation speed to improve interfacial contact. Consider using a phase transfer catalyst for liquid-liquid reactions.
Increased By-product Formation - Localized high concentrations of a reactant leading to side reactions.- Sub-surface Addition: Introduce highly reactive reagents below the surface of the reaction mixture, near the agitator, to ensure rapid dispersion. - Control Addition Rate: A slower addition rate can prevent the buildup of a high local concentration of a reactant.

dot digraph "Mass_Transfer_vs_Scale" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"]; lab [label="Lab Scale (High Surface Area to Volume Ratio)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; plant [label="Plant Scale (Low Surface Area to Volume Ratio)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; lab -> "Efficient Heat and Mass Transfer" [arrowhead=vee]; plant -> "Inefficient Heat and Mass Transfer" [arrowhead=vee]; "Efficient Heat and Mass Transfer" -> "Predictable Kinetics\nHigh Purity" [arrowhead=vee]; "Inefficient Heat and Mass Transfer" -> "Unpredictable Kinetics\nImpurity Formation" [arrowhead=vee]; } Caption: The impact of scale on surface area to volume ratio and its consequences.

The Art of the Isolate: Purification and Crystallization Challenges

Isolating and purifying the final heterocyclic compound can be a significant hurdle at scale. Many heterocycles are polar, making them challenging to handle with traditional extraction and crystallization techniques.

Problem Probable Cause(s) Recommended Solution(s)
Poor Separation in Chromatography - Inappropriate stationary or mobile phase for the polarity of the compound. - Overloading of the column.- Consider Mixed-Mode Chromatography: For highly polar or ionizable heterocycles, mixed-mode chromatography, which utilizes both reversed-phase and ion-exchange interactions, can provide superior separation.[14][15][16][17][18] - Supercritical Fluid Chromatography (SFC): SFC can be an excellent alternative for chiral separations and for purifying polar compounds. - Optimize Loading: Determine the optimal loading capacity of your column through small-scale trials to avoid band broadening and poor separation.
Polymorphism in Crystallization - Different cooling rates and solvent environments at scale leading to the formation of a different, potentially less stable, crystal form.- Conduct Polymorph Screen: Thoroughly investigate the polymorphic landscape of your compound under various solvent and temperature conditions.[7][19][20] - Control Cooling Profile: Implement a controlled and reproducible cooling profile during crystallization. - Use Seed Crystals: Seeding with the desired polymorph can direct the crystallization to the desired form.
"Oiling Out" or Failure to Crystallize - Solution is too supersaturated or cooled too quickly. - Presence of impurities inhibiting nucleation.- Slow Down Cooling/Anti-Solvent Addition: A slower rate allows for more controlled crystal growth. - Add Seed Crystals: This provides a template for crystallization to begin.[5] - "Salting Out": For emulsions during workup, adding brine can help break the emulsion by increasing the polarity of the aqueous phase.[21]
Reaction-Specific Troubleshooting

While the general principles above apply broadly, many named reactions used in heterocyclic synthesis have their own unique challenges during scale-up.

  • Challenge: The acidic conditions can lead to side reactions or degradation of sensitive substrates.[22]

  • Troubleshooting:

    • Milder Catalysts: Consider using Lewis acids like Sc(OTf)₃, which can be effective even at low catalyst loadings and under solvent-free conditions.[2]

    • Flow Chemistry: Continuous flow processing can minimize reaction time and improve control over reaction conditions, reducing by-product formation.[23]

  • Challenge: The classical one-pot method often requires harsh conditions and long reaction times, leading to low yields.[24]

  • Troubleshooting:

    • Catalysis: The use of a catalyst, such as p-toluenesulfonic acid (PTSA), can significantly improve reaction rates and yields.[24]

    • Aromatization: The final dihydropyridine product may need to be oxidized to the corresponding pyridine. This can sometimes be achieved in a one-pot process using an oxidizing agent like ferric chloride.[21][24][25]

  • Challenge: The reaction is often run at high temperatures with strong acids, posing thermal hazards and leading to by-products.[26] Certain substitution patterns can also cause the reaction to fail.[14]

  • Troubleshooting:

    • Thermal Management: Careful control of temperature is crucial. The use of continuous flow reactors can be beneficial for managing the exothermicity of this reaction.[27]

    • Catalyst Choice: While Brønsted acids are common, Lewis acids like ZnCl₂ can be effective for challenging substrates.[14][26]

  • Challenge: Achieving high diastereoselectivity can be difficult, and the acidic conditions can lead to side reactions.[15]

  • Troubleshooting:

    • Control of Stereochemistry: The choice of solvent and temperature can influence the diastereoselectivity. Lower temperatures often favor the kinetically controlled product.[15] For some substrates, a thermodynamically controlled process at higher temperatures may be necessary to obtain the desired isomer.[28][29]

    • Catalyst Selection: Chiral phosphoric acids have been shown to be effective catalysts for enantioselective Pictet-Spengler reactions.[28]

  • Challenge: The reaction often requires strong dehydrating agents like POCl₃ or P₂O₅ at high temperatures, which can be problematic at scale.[9][25][30]

  • Troubleshooting:

    • Milder Conditions: The use of triflic anhydride (Tf₂O) in the presence of a non-nucleophilic base like 2-chloropyridine can effect the cyclization under much milder conditions.[9][31]

    • Substrate Activation: The reaction is most effective with electron-rich aromatic rings.[32]

  • Challenge: The reaction is notoriously exothermic and can be violent if not properly controlled.[22][24][33][34][35]

  • Troubleshooting:

    • Moderators: The addition of a moderator like ferrous sulfate is crucial for controlling the reaction rate.[24]

    • Controlled Heating: The reaction should be heated gently to initiate, and then the heat source should be removed as the exotherm takes over.[22]

    • Process Safety: Due to the hazardous nature of this reaction, a thorough process safety review is essential before attempting a large-scale synthesis.[36]

Leveraging Process Analytical Technology (PAT) for Robust Scale-Up

Process Analytical Technology (PAT) involves the use of in-line and on-line analytical tools to monitor and control manufacturing processes in real-time.[4][18][37][38][39] For heterocyclic synthesis scale-up, PAT can be invaluable for:

  • Real-time Reaction Monitoring: Techniques like in-situ FTIR or Raman spectroscopy can track the consumption of reactants and the formation of products and by-products, providing a much deeper understanding of the reaction kinetics at scale.[40]

  • Crystallization Monitoring: Tools like Focused Beam Reflectance Measurement (FBRM) can monitor particle size and count during crystallization, allowing for precise control over the final product's physical properties.[37][40]

  • Ensuring Process Consistency: By providing real-time data, PAT enables operators to make immediate adjustments to process parameters, ensuring batch-to-batch consistency.[4]

`dot digraph "PAT_in_Scale_Up" { graph [fontname="Arial", fontsize=12]; node [fontname="Arial", fontsize=10, shape=box, style=rounded, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} ` Caption: A comparison of traditional and PAT-enabled scale-up workflows.

Conclusion

The scale-up of heterocyclic compound synthesis is a multidisciplinary challenge that requires a deep understanding of both chemistry and chemical engineering principles. By anticipating the challenges related to heat transfer, mass transfer, and purification, and by employing a systematic troubleshooting approach, researchers can significantly increase their chances of a successful and safe scale-up. The adoption of modern tools like Process Analytical Technology will further enhance our ability to control these complex processes, ultimately leading to more robust and efficient manufacturing of these vital molecules.

References

  • Adiabatic Temperature rise - COMSOL. (2024, August 2). Retrieved from [Link]

  • Adiabatic-Temperature Rise: An Awkward Calculation Made Simple - ProQuest. (n.d.). Retrieved from [Link]

  • Adiabatic-Temperature Rise: an Awkward Calculation Made Simple. - ResearchGate. (2009, August). Retrieved from [Link]

  • Incidents in the chemical industry due to thermal-runaway chemical reactions - IChemE. (n.d.). Retrieved from [Link]

  • Accelerated Hantzsch electrospray synthesis with temporal control of reaction intermediates - Chemical Science (RSC Publishing) DOI:10.1039/C4SC02436B. (2014, September 9). Retrieved from [Link]

  • Heating and Cooling Systems in Chemical reactor - Liuminex. (2025, October 9). Retrieved from [Link]

  • Purification of APIs | ZEOCHEM. (n.d.). Retrieved from [Link]

  • The 12-l. flask is then connected with the steam-distillation apparatus shown in - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Cis-diastereoselectivity in pictet-spengler reactions of L-tryptophan and electronic circular dichroism studies - PubMed. (n.d.). Retrieved from [Link]

  • Applying simple PAT tools to crystallisation in process chemistry. (2017, October 23). Retrieved from [Link]

  • An Approach to the Paal—Knorr Pyrroles Synthesis Catalyzed by Sc(OTf)3 under Solvent-Free Conditions. - ResearchGate. (2007, August). Retrieved from [Link]

  • Calculation of Reaction Energies and Adiabatic Temperatures for Waste Tank Reactions - UNT Digital Library. (n.d.). Retrieved from [Link]

  • Designing Emergency Relief Systems for Runaway Reactions - ioMosaic Corporation. (n.d.). Retrieved from [Link]

  • An Au/Zn-catalyzed Synthesis of N-protected Indole via Annulation of N-Arylhydroxamic Acid and Alkyne - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • How PAT tools can help improve understanding of the crystallisation process. (n.d.). Retrieved from [Link]

  • New 3H-Indole Synthesis by Fischer's Method. Part I. - MDPI. (n.d.). Retrieved from [Link]

  • Mixed-mode chromatography in pharmaceutical and biopharmaceutical applications. (2016, May 4). Retrieved from [Link]

  • Selecting the Best Heating and Cooling Solutions for Stirred Reactors - Amar Equipment. (2023, July 24). Retrieved from [Link]

  • Adiabatic Equilibrium Temperature of Reversible Exothermic Reaction - YouTube. (2022, November 11). Retrieved from [Link]

  • Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions - International Research Journal. (2023, June 30). Retrieved from [Link]

  • Enhancing Biotherapeutic Purification Workflows with Mixed-Mode Chromatography. (2024, August 13). Retrieved from [Link]

  • How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. (2023, October 5). Retrieved from [Link]

  • Fischer indole synthesis in DMSO/AcOH/H 2 O under continuous flow conditions. (n.d.). Retrieved from [Link]

  • University of Southern Denmark Process analytical technology for crystallization of active pharmaceutical ingredients Malwade, C. (n.d.). Retrieved from [Link]

  • Deactivation of Catalysts and Reaction Kinetics for Upgrading of Renewable Oils - CORE. (n.d.). Retrieved from [Link]

  • The Pictet-Spengler Reaction Updates Its Habits - MDPI. (n.d.). Retrieved from [Link]

  • How to Choose the Best Chiller for a 20L Reactor System - Lneya. (n.d.). Retrieved from [Link]

  • Reactor Cooling System: Ensuring Safe and Efficient Operation. (n.d.). Retrieved from [Link]

  • The Kinetic Stereocontrol in Brøsted Acid-catalyzed Pictet-Spengler Reaction and the Dynamic Epimerization Mechanism - ChemRxiv. (n.d.). Retrieved from [Link]

  • Hantzsch Pyridine Synthesis Mechanism and Complete the Rxn Examples - YouTube. (2020, April 12). Retrieved from [Link]

  • Improving Protein Separations with Mixed-Mode Chromatography - LCGC International. (n.d.). Retrieved from [Link]

  • Preparation and Properties of Quinoline. (n.d.). Retrieved from [Link]

  • Review of the Application of PAT in the Pharmaceutical Continuous Crystallization Process - PubMed. (2023, April 20). Retrieved from [Link]

  • Understanding Runaway Reactions and Their Safety Implications. (2024, September 18). Retrieved from [Link]

  • A three-component Fischer indole synthesis - PubMed. (n.d.). Retrieved from [Link]

  • Runaway reactions, case studies, lessons learned - ARIA. (n.d.). Retrieved from [Link]

  • US6103904A - Skraup reaction process for synthesizing quinolones - Google Patents. (n.d.).
  • Introduction to Multimodal or Mixed-Mode Chromatography - Bio-Rad. (n.d.). Retrieved from [Link]

  • Recent advances in Hantzsch 1,4-dihydropyridines - SciSpace. (n.d.). Retrieved from [Link]

  • Hantzsch pyridine synthesis - overview - ChemTube3D. (n.d.). Retrieved from [Link]

  • How to Prevent Catalyst Poisoning at the Industrial Scale. (2024, April 23). Retrieved from [Link]

  • The Skraup Synthesis of Quinolines - Organic Reactions. (n.d.). Retrieved from [Link]

  • Diastereoselective Pictet-Spengler Based Synthesis of a Chiral Tetrahydroisoquinoline D1 Potentiator - PubMed. (2020, June 5). Retrieved from [Link]

  • Catalyst deactivation mechanisms and how to prevent them. (2025, June 19). Retrieved from [Link]

  • Synthesis and DFT Study on Hantzsch Reaction to Produce Asymmetrical Compounds of 1,4-Dihydropyridine Derivatives for P-Glycoprotein Inhibition as Anticancer Agent - PubMed. (n.d.). Retrieved from [Link]

  • Enantioselective Pictet–Spengler Reaction of Acyclic α-Ketoesters Using Chiral Imidazoline-Phosphoric Acid Catalysts | Organic Letters - ACS Publications. (2022, January 26). Retrieved from [Link]

Sources

Technical Support Center: Minimizing Byproducts in the Bromination of Arylthiolanes

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Chemoselective Bromination of Arylthiolanes (Thiochromans & Phenylthiolanes) Ticket ID: CHEM-BR-S-2024 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Chemoselectivity Challenge

Brominating arylthiolanes presents a classic "Chemoselectivity Triangle" challenge. The sulfur atom in the thiolane ring is a potent nucleophile (soft base) that competes with the aromatic ring (soft nucleophile) for the electrophilic bromine source.

Your experimental failure likely falls into one of three categories:

  • S-Oxidation (Major): Formation of sulfoxides/sulfones due to hydrolysis of the bromosulfonium intermediate.

  • 
    -Bromination:  Radical attack on the thiolane ring (adjacent to sulfur) rather than the aromatic system.
    
  • Ring Degradation: C-S bond cleavage driven by harsh Lewis acids or over-oxidation.

This guide provides self-validating protocols to bypass these energy sinks and funnel reactivity toward the desired Aryl-Br bond.

Diagnostic Decision Tree

Before proceeding, identify your specific failure mode using the logic flow below.

Bromination_Troubleshooting Start Identify Major Impurity Sulfoxide Product is Polar/Oily (Sulfoxide/Sulfone) Start->Sulfoxide Mass +16 or +32 AlphaBr Product has Labile Br (Alpha-Bromination) Start->AlphaBr NMR shift at ~5.5 ppm WrongRegio Br is Meta instead of Ortho/Para Start->WrongRegio Coupling Constants DrySolvent Action: Switch to Anhydrous MeCN or DCM + Mol Sieves Sulfoxide->DrySolvent Cause: Moisture RadicalScavenger Action: Add BHT, Exclude Light, Use Ionic Conditions AlphaBr->RadicalScavenger Cause: Radical Mechanism Lithiation Action: Switch to Directed Ortho Metalation (DoM) WrongRegio->Lithiation Cause: Electronic Director Success Desired Aryl-Bromide DrySolvent->Success RadicalScavenger->Success Lithiation->Success

Figure 1: Diagnostic logic for identifying and resolving bromination byproducts.

Troubleshooting Guides & FAQs

Issue 1: "I am getting Sulfoxide (S=O) instead of Bromide."

The Mechanism: The sulfur atom reacts with the brominating agent (


) faster than the aromatic ring, forming a Bromosulfonium Intermediate . This intermediate is reversible.[1] However, if any water is present, it hydrolyzes irreversibly to the sulfoxide.

Corrective Protocol:

  • Eliminate Water: The reaction must be strictly anhydrous.

    • Use freshly distilled Acetonitrile (MeCN) or Dichloromethane (DCM).

    • Add activated 3Å Molecular Sieves directly to the reaction flask.

  • Reagent Switch: Replace elemental Bromine (

    
    ) with N-Bromosuccinimide (NBS) . NBS provides a controlled release of 
    
    
    
    and is easier to handle under anhydrous conditions.
  • The "Scavenger" Tactic: Add an epoxide (e.g., propylene oxide) to scavenge HBr, which can catalyze the breakdown of the bromosulfonium species.

Q: Can I use Lewis Acids to protect the sulfur? A: Generally, no. Strong Lewis acids (


) will complex with sulfur, but they also deactivate the ring and can promote C-S bond cleavage. A better approach is Redox Protection  (see Advanced Protocols).
Issue 2: "Bromination is happening on the thiolane ring (Alpha-position), not the benzene."

The Mechanism: This is a Radical Substitution competing with Electrophilic Aromatic Substitution (EAS). The


-protons of the thiolane ring are susceptible to radical abstraction, especially if the reaction is exposed to light or if NBS is used in non-polar solvents (

) with initiators.

Corrective Protocol:

  • Quench Radicals: Perform the reaction in the dark (wrap flask in foil).

  • Switch Solvent: Use Acetonitrile (MeCN) or DMF . These polar solvents stabilize the ionic transition state required for EAS and suppress the radical pathway.

  • Catalysis: Use Silica Gel or Ammonium Acetate (

    
    ) as a mild catalyst to promote the ionic EAS pathway over the radical one.
    
Issue 3: "I can't control Regioselectivity (Ortho/Para vs. Meta)."

The Mechanism:

  • Sulfide (-S-R): Strong Ortho/Para director.

  • Sulfoxide (-SO-R): Strong Meta director (deactivating).

  • Sulfonium (

    
    ):  Strong Meta director (strongly deactivating).
    

Corrective Protocol:

  • For Ortho/Para: Keep sulfur as a sulfide. Use the Lithiation-Quench method (Method B below) for maximum control.

  • For Meta: Deliberately oxidize sulfur to sulfoxide first, brominate (meta), and then reduce back to sulfide (e.g., using

    
     or 
    
    
    
    ).

Validated Experimental Protocols

Method A: Mild Electrophilic Bromination (NBS/MeCN)

Best for: Activated rings where S-oxidation is the primary concern.

  • Setup: Flame-dry a 3-neck flask under Argon.

  • Solvent: Dissolve Arylthiolane (1.0 equiv) in anhydrous Acetonitrile (0.1 M) .

    • Why MeCN? It complexes with

      
      , moderating its reactivity and suppressing radical pathways.
      
  • Addition: Cool to 0°C . Add NBS (1.05 equiv) portion-wise in the dark.

  • Monitoring: Stir at 0°C for 2-4 hours. Monitor by TLC.

    • Critical Step: If sulfoxide forms, lower temp to -20°C and ensure solvent is dry.

  • Workup: Quench with saturated

    
     (removes excess bromine) and 
    
    
    
    . Extract with DCM.[2]
Method B: The "Lithiation-Quench" Bypass (Gold Standard)

Best for: High regiocontrol and total avoidance of S-oxidation.

  • Setup: Flame-dry flask, Argon atmosphere.

  • Reagent: Dissolve Arylthiolane in anhydrous THF .

  • Lithiation: Cool to -78°C . Add n-BuLi (1.1 equiv) dropwise.

    • Note: Lithium selectively exchanges with the halogen or deprotonates the most acidic position (Directed Ortho Metalation). For simple arylthiolanes, this usually targets the ortho-position relative to sulfur.

  • Bromination: After 1 hour at -78°C, add a bromine source:

    
      or 1,2-dibromoethane .
    
    • Why not

      
      ?
      
      
      
      is too harsh and oxidizes sulfur.
      
      
      is a soft electrophile.
  • Warm Up: Allow to warm to RT slowly.

Comparative Data: Reagent Selection

Reagent SystemMechanismRisk of S-OxidationRisk of

-Br
Regioselectivity

/

Classical EASHigh LowOrtho/Para
NBS /

/ Light
RadicalLowHigh Random/Alpha
NBS / MeCN (Dark) Mild EASModerateLowOrtho/Para
n-BuLi then

LithiationZero LowDirected (Ortho)

Mechanistic Visualization

Understanding the competition between the S-atom and the


-system is critical.

Reaction_Pathways Substrate Arylthiolane (Sulfide) Bromosulfonium Bromosulfonium Ion (Reversible) Substrate->Bromosulfonium Kinetic Control (Fastest) Wheland Wheland Intermediate (Ring Attack) Substrate->Wheland Thermodynamic Control Br_Source Br+ Source (NBS/Br2) Bromosulfonium->Substrate Reversible (Anhydrous) Sulfoxide Sulfoxide (Byproduct) Bromosulfonium->Sulfoxide + H2O (Irreversible) ArylBromide Aryl Bromide (Target) Wheland->ArylBromide - H+

Figure 2: The kinetic competition. The formation of the bromosulfonium ion is faster but reversible. Excluding water prevents the irreversible path to sulfoxide, allowing the system to equilibrate toward the thermodynamic aryl bromide product.

References

  • Gilow, H. M., & Ridd, J. H. (1973). Bromination of aromatic compounds. Journal of the Chemical Society, Perkin Transactions 2. Link

  • Drabowicz, J., & Mikołajczyk, M. (1981). Oxidative conversions of organic sulfur compounds. Organic Preparations and Procedures International. Link

  • Snieckus, V. (1990). Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews. Link

  • Mitchell, R. H., et al. (1979). N-Bromosuccinimide-DMF: A mild, selective nuclear brominating agent for reactive aromatic compounds. The Journal of Organic Chemistry. Link

  • Kowalska, A., et al. (2012). Bromination of thiophenes and benzothiophenes. Current Organic Synthesis.[3][4][5][6] Link

Sources

Validation & Comparative

A Comparative Guide to Purity Analysis of 2-(4-bromophenyl)thiolane: The Definitive HPLC-MS Method

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, comparative analysis of analytical methodologies for determining the purity of 2-(4-bromophenyl)thiolane, a key intermediate in pharmaceutical synthesis. We will focus on a meticulously developed High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method, detailing the rationale behind its parameters and comparing its performance against viable alternatives. The objective is to equip researchers, scientists, and drug development professionals with a robust framework for selecting and implementing the most appropriate analytical strategy for purity assessment.

The Critical Role of Purity Analysis

In drug development, the purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is paramount. Impurities, even in trace amounts, can impact the safety, efficacy, and stability of the final drug product.[1][2] For a molecule like 2-(4-bromophenyl)thiolane, potential impurities can arise from starting materials, side reactions, or degradation. A reliable analytical method must not only quantify the main compound but also detect, identify, and quantify these impurities. High-Performance Liquid Chromatography (HPLC) is renowned for its precision in separating analytes, while its coupling with Mass Spectrometry (MS) provides the high sensitivity and specificity needed for definitive identification and quantification.[2][3]

The Primary Method: Reversed-Phase HPLC-MS

For a molecule with the characteristics of 2-(4-bromophenyl)thiolane—possessing a non-polar bromophenyl group and a moderately polar thiolane ring—Reversed-Phase HPLC (RP-HPLC) is the separation mode of choice. It offers excellent resolution for a wide range of compounds and is highly reproducible.[4] Coupling this with a mass spectrometer allows for peak identification based on mass-to-charge ratio (m/z), providing a layer of confirmation that is orthogonal to the retention time data from the HPLC.[3][5]

Causality Behind Experimental Choices

The development of a robust analytical method is not arbitrary; every parameter is selected to optimize the separation and detection of the target analyte and its potential impurities.

  • Stationary Phase (Column): A C18 (octadecylsilyl) column is selected due to its hydrophobic nature, which provides strong retention for the non-polar bromophenyl moiety of the analyte. This allows for effective separation from more polar impurities.

  • Mobile Phase: A gradient of water and acetonitrile is employed. Acetonitrile is a common organic modifier in RP-HPLC with a low UV cutoff and viscosity, making it ideal for gradient elution. A gradient, starting with a higher water concentration and increasing the acetonitrile percentage over time, is crucial for impurity profiling.[6] This ensures that early-eluting polar impurities are well-retained and resolved, while late-eluting non-polar impurities are efficiently eluted from the column, preventing long analysis times and peak broadening.

  • Ionization Source: Electrospray Ionization (ESI) is a soft ionization technique suitable for moderately polar molecules like 2-(4-bromophenyl)thiolane. It typically results in a prominent protonated molecule [M+H]⁺, simplifying spectral interpretation.

  • Mass Analyzer: A Quadrupole Mass Analyzer is a robust and cost-effective choice for routine purity analysis. It provides reliable mass accuracy for quantification and identification. The presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, provides a distinct isotopic pattern (M and M+2 peaks of similar intensity) that serves as a powerful confirmation of bromine-containing compounds.[7][8]

Experimental Workflow for HPLC-MS Analysis

The following diagram illustrates the logical flow of the purity analysis process, from sample preparation to final data interpretation.

HPLC_MS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Weigh 2-(4-bromophenyl)thiolane accurately B Dissolve in Diluent (e.g., 50:50 Acetonitrile/Water) A->B C Filter through 0.45 µm syringe filter B->C D Inject into HPLC System C->D E Separation on C18 Column (Gradient Elution) D->E F Eluent enters ESI Source E->F G Ionization and Mass Analysis (MS) F->G H Acquire Chromatogram (UV) and Mass Spectra G->H I Integrate Peaks H->I J Identify Impurities (Mass & Isotope Pattern) H->J K Calculate Purity (% Area Normalization) I->K

Caption: Workflow for HPLC-MS Purity Analysis of 2-(4-bromophenyl)thiolane.

Detailed Experimental Protocol

This protocol is a self-validating system, incorporating system suitability tests (SST) to ensure the chromatographic system is performing adequately before sample analysis.

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV/PDA detector.

  • Mass spectrometer with an ESI source (e.g., Single Quadrupole).

2. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    Time (min) % B
    0.0 40
    20.0 95
    25.0 95
    25.1 40

    | 30.0 | 40 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • UV Detection: 254 nm.

3. Mass Spectrometry Parameters:

  • Ionization Mode: ESI Positive.

  • Scan Range: m/z 100-500.

  • Capillary Voltage: 3.5 kV.[9]

  • Drying Gas Temperature: 320 °C.[9]

  • Drying Gas Flow: 10 L/min.

4. Sample Preparation:

  • Standard Solution: Accurately weigh ~10 mg of 2-(4-bromophenyl)thiolane reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water. This yields a concentration of 100 µg/mL.

  • Sample Solution: Prepare the test sample in the same manner as the standard solution.

5. System Suitability Test (SST):

  • Inject the standard solution five times.

  • Acceptance Criteria:

    • Relative Standard Deviation (RSD) of the peak area for the main peak should be ≤ 2.0%.

    • Tailing factor should be ≤ 2.0.

    • Theoretical plates should be ≥ 2000.

  • The system is deemed suitable for analysis only if these criteria are met.

6. Procedure:

  • Perform the SST.

  • If SST passes, inject a blank (diluent) to ensure no carryover.

  • Inject the sample solution in duplicate.

  • Process the data using appropriate chromatography software. Calculate purity using the area percent method.

  • Examine the mass spectra of impurity peaks to propose their identities, paying close attention to the characteristic M/M+2 bromine isotope pattern.

Comparison with Alternative Analytical Techniques

While HPLC-MS is a powerful and versatile technique, other methods can be employed for purity analysis, each with distinct advantages and limitations. The choice of method often depends on the specific information required, the nature of the sample, and available instrumentation.

FeatureHPLC-MSGC-MSQuantitative NMR (qNMR)Differential Scanning Calorimetry (DSC)
Principle Liquid-phase separation followed by mass-based detection.Gas-phase separation of volatile compounds followed by mass-based detection.Measures nucleus-specific signals in a magnetic field for structural and quantitative data.Measures heat flow into a sample during a controlled temperature change to determine melting point depression.
Sensitivity High (ng to pg level).[3]Very High (pg to fg level for suitable compounds).Low to Moderate (µg to mg level).[10]Moderate (requires >95 mol% purity).[11]
Selectivity High (separation) and Very High (MS detection).Very High (chromatographic resolution and MS detection).High (structurally specific signals).Low (non-specific to impurities).
Information Provided Retention time, UV spectra, molecular weight, isotopic pattern, fragmentation data. Quantifies and identifies impurities.Retention time, molecular weight, fragmentation data. Excellent for volatile impurities.[12][13]Absolute purity against a standard, structural confirmation, ratio of components. Non-destructive.[10][14]Total molar purity of crystalline solids. Provides no information on impurity identity.[15][16]
Analyte Requirements Soluble in a suitable liquid.Volatile and thermally stable.Soluble in a deuterated solvent; requires a certified internal standard for absolute quantification.[17]Crystalline solid that does not decompose on melting. Impurities must be soluble in the melt.[11]
Primary Limitation May not be suitable for very volatile or non-ionizable compounds.Not suitable for non-volatile or thermally labile compounds.Lower sensitivity; spectral overlap can complicate quantification in complex mixtures.[10]Cannot identify or quantify individual impurities; not applicable to amorphous materials or liquids.[11][18]
Gas Chromatography-Mass Spectrometry (GC-MS)

Thiophene and its derivatives are often amenable to GC analysis.[12][19][20] For 2-(4-bromophenyl)thiolane, GC-MS could be a powerful alternative, particularly for identifying volatile or thermally stable process-related impurities that might not be captured by HPLC. However, any non-volatile or thermally labile impurities (e.g., polymeric byproducts) would be missed, highlighting a significant limitation compared to the broader applicability of HPLC.

Quantitative NMR (qNMR)

qNMR is a primary analytical method that can determine purity without requiring a reference standard of the analyte itself; instead, a certified internal standard is used.[10][17] This is a major advantage, as it provides an absolute measure of purity. Its non-destructive nature also allows for sample recovery. The primary drawbacks are its lower sensitivity compared to MS techniques and potential for signal overlap in complex samples, which can make accurate integration challenging.[10][21]

Differential Scanning Calorimetry (DSC)

DSC determines purity based on the Van't Hoff equation, which relates the melting point depression of a substance to its impurity content.[15][16] It is a rapid method for assessing the total molar purity of a highly pure, crystalline substance.[11] However, it provides no information about the nature or number of impurities and is unsuitable for amorphous compounds, substances that decompose upon melting, or when impurities are not soluble in the molten primary substance.[11][22]

Conclusion

For the comprehensive purity analysis of a pharmaceutical intermediate like 2-(4-bromophenyl)thiolane, the HPLC-MS method stands out as the most robust and informative technique . It combines the high resolving power of HPLC with the sensitive and specific detection of MS, enabling the quantification of the main component and the detection and identification of a wide range of potential impurities.[23] While techniques like GC-MS, qNMR, and DSC have valuable, orthogonal applications, they do not offer the same balance of broad applicability, sensitivity, and detailed impurity identification as HPLC-MS. The presented HPLC-MS protocol, grounded in sound scientific principles and incorporating system suitability checks, provides a reliable and self-validating system for ensuring the quality and consistency of 2-(4-bromophenyl)thiolane in a regulated drug development environment.

References

  • ResearchGate. (2025). HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design.
  • SynThink. (n.d.). Challenges in HPLC Method Development for Impurity Identification.
  • MDPI. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.
  • MDPI. (n.d.). Determination of Peak Purity in HPLC by Coupling Coulometric Array Detection and Two-Dimensional Correlation Analysis.
  • Veeprho. (2024). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis.
  • LGC Standards. (n.d.). Guide to achieving reliable quantitative LC-MS measurements.
  • Chromatography Forum. (2011). validating HPLC method for impurity analysis.
  • NETZSCH Analyzing & Testing. (2020). Investigating the Purity of Substances by Means of DSC.
  • ResearchGate. (n.d.). GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae).
  • PubMed. (n.d.). Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques.
  • Mettler Toledo. (n.d.). DSC purity determination.
  • ACS Publications. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry.
  • YouTube. (2022). mass spectrum & fragmentation of 1-bromobutane.
  • Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules.
  • National Institutes of Health. (2025). Chiral substrate-induced chiral covalent organic framework membranes for enantioselective separation of macromolecular drug.
  • ResearchGate. (2023). Crystal structure of 2-[(4-bromobenzyl)thio]-5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole, C13H8Br2N2OS2.
  • Chemistry LibreTexts. (2022). 4.7: NMR Spectroscopy.
  • Shimadzu. (n.d.). Analysis of Thiophene in Benzene by GC-FPD.
  • Medistri SA. (2023). Small Molecule Identification and Purity Testing.
  • MDPI. (n.d.). Chiral Polythiophenes: Part I: Syntheses of Monomeric Precursors.
  • PubMed. (2019). Exploring the sulfur species in wine by HPLC-ICPMS/MS.
  • Agilent. (2003). Analysis of Trace (mg/kg) Thiophene in Benzene Using Two-Dimensional Gas Chromatography and Flame Ionization Detection.
  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.
  • Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups.
  • LabRulez LCMS. (n.d.). Chiral separation of Methyl phenyl sulfoxide II.
  • University of Cambridge. (2017). Quantitative NMR Spectroscopy.
  • Agilent. (n.d.). PURITY AND IMPURITY ANALYSIS.
  • Creative Biolabs. (n.d.). Purity Determination by DSC.
  • National Institutes of Health. (n.d.). Synthesis and structural features of thiophene-fused analogues of warped nanographene and quintuple helicene.
  • Mestrelab Resources. (2013). Purity Calculation.
  • ACS Publications. (n.d.). Determination of purity by differential scanning calorimetry (DSC).
  • Agilent. (n.d.). Small Molecule Drug Characterization and Purity Analysis.
  • Doc Brown's Chemistry. (n.d.). CH3Br mass spectrum of bromomethane.
  • ACS Publications. (2024). Selective Separation of Thiophene Derivatives Using Metal–Organic Frameworks-Based Membranes. ACS Omega.
  • MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione.
  • PAC. (n.d.). Determination of Trace Thiophene in Refined Benzene by Gas Chromatography and Sulfur Selective Detection according to ASTM D7011-15.
  • ETH Zurich. (2020). Quantitative NMR Spectroscopy. Available from: [Link]

  • Save My Exams. (2025). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note.
  • Alfa Chemistry. (n.d.). Differential Scanning Calorimetry (DSC) Testing.
  • ResearchGate. (n.d.). Synthesis and Chiral Separation of Some 4-thioflavones.
  • Google Patents. (n.d.). CN105753835A - A kind of method of synthesizing 2-(4-fluorophenyl) thiophene.
  • ResearchGate. (2025). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation.
  • PubMed Central. (2024). 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[4][9]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies. Available from:

  • MDPI. (2022). Chiral Separations of Pyrethroic Acids Using Cyclodextrin Selectors.
  • PubMed Central. (n.d.). Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update.

Sources

Head-to-head comparison of synthesis routes for 2-substituted thiolanes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Substituted thiolanes are critical pharmacophores found in biotin derivatives, nucleoside analogs, and specific classes of metalloproteinase inhibitors. Their synthesis presents a unique challenge: balancing the high nucleophilicity of the sulfur atom with the need for precise stereocontrol at the C2 position.[1]

This guide provides a head-to-head comparison of the three most prevalent synthetic routes:

  • Nucleophilic Cyclization: The classical, cost-effective approach for simple substrates.[1]

  • Asymmetric Hydrogenation: The scalable route for high-throughput manufacturing.[1]

  • Direct

    
    -Lithiation:  The precision tool for late-stage functionalization and high enantioselectivity.
    

Route 1: Nucleophilic Cyclization (The Classical Approach)

Mechanism & Utility

This route relies on the double nucleophilic displacement of 1,4-dihalides or 1,4-disulfonates by an inorganic sulfide source (typically


 or 

). It is the "workhorse" method for generating the thiolane core when the substituent is already established on the acyclic precursor.
Experimental Protocol

Substrate: 1,4-dibromopentane (to yield 2-methylthiolane). Reagents: Sodium Sulfide nonahydrate (


), Ethanol/Water.[1]
  • Preparation: Dissolve

    
     (1.2 equiv) in a 1:1 mixture of EtOH/
    
    
    
    .
  • Addition: Add 1,4-dibromopentane (1.0 equiv) dropwise at reflux temperature (

    
    ).
    
  • Cyclization: Reflux for 4–6 hours. The mechanism proceeds via an initial

    
     attack to form a thiolate intermediate, followed by a rapid intramolecular ring closure.
    
  • Workup: Extract with pentane to avoid removing the volatile product. Dry over

    
    .
    
  • Purification: Distillation (atmospheric or mild vacuum depending on boiling point).[1]

Technical Evaluation[1][2]
  • Pros: Extremely low raw material cost; operationally simple; no transition metals required.

  • Cons: Poor regiocontrol if the precursor is unsymmetrical; significant odor management required; typically yields racemic products unless the precursor is chiral pool-derived.

Cyclization cluster_0 Key Challenge Precursor 1,4-Dibromopentane Intermediate Thiolate Intermediate (Linear) Precursor->Intermediate Na2S, EtOH/H2O Sn2 Attack Product 2-Methylthiolane (Racemic) Intermediate->Product Intramolecular Ring Closure Warning Odor Control & Volatility

Caption: Linear flow of nucleophilic double-displacement cyclization.

Route 2: Asymmetric Hydrogenation of Thiophenes (The Scalable Route)

Mechanism & Utility

This route involves the reduction of commercially available 2-substituted thiophenes. While heterogeneous catalysis (Pd/C) yields racemic mixtures, modern homogeneous Rhodium or Ruthenium catalysts with chiral phosphine ligands allow for high enantioselectivity. This is the preferred route for scale-up in pharmaceutical manufacturing.

Experimental Protocol

Substrate: 2-Methylthiophene. Catalyst: [Rh(COD)(Dipamp)]BF4 (or similar chiral Rh-phosphine complex).

  • System Prep: In a high-pressure autoclave, dissolve substrate in degassed MeOH/CH2Cl2.

  • Catalyst Loading: Add 1 mol% Rh-catalyst under Argon atmosphere.

  • Hydrogenation: Pressurize with

    
     (20–50 bar). Heat to 
    
    
    
    for 12–24 hours.
  • Mechanism: The thiophene coordinates to the metal center.[1] Hydrogen adds across the C2-C3 double bond first (rate-determining in some systems), followed by rapid reduction of the remaining alkene.

  • Purification: Filtration through a silica plug to remove catalyst; concentration.[1]

Technical Evaluation[2]
  • Pros: High atom economy; access to high enantiomeric excess (ee > 90% with optimized ligands); starting materials are aromatic and stable.

  • Cons: High pressure requires specialized equipment; sulfur can poison heterogeneous catalysts; homogeneous catalysts are expensive.

Hydrogenation Thiophene 2-Substituted Thiophene Complex Rh-Catalyst Coordination Thiophene->Complex H2 (50 bar) Dihydro Dihydrothiophene Intermediate Complex->Dihydro Syn-Addition Product Chiral Thiolane (>90% ee) Dihydro->Product Rapid Reduction

Caption: Stepwise reduction of aromatic thiophene to saturated chiral thiolane.

Route 3: Direct -Lithiation (The Precision Approach)

Mechanism & Utility

Utilizing the Hoppe/Beak methodology, this route uses a chiral diamine ligand ((-)-sparteine) to direct the lithiation of an unsubstituted thiolane at the


-position. This generates a configurationally stable carbanion that can be trapped with various electrophiles.[2] This is the "Gold Standard" for diversity-oriented synthesis.
Experimental Protocol

Substrate: Thiolane (Tetrahydrothiophene).[1] Reagents:


-BuLi, (-)-Sparteine, Electrophile (

).
  • Complexation: In anhydrous ether at

    
    , mix 
    
    
    
    -BuLi (1.1 equiv) with (-)-sparteine (1.2 equiv) for 30 mins.
  • Deprotonation: Add thiolane dropwise. Stir for 1–2 hours at

    
    . The sparteine-Li complex differentiates between the pro-R and pro-S protons at C2.
    
  • Trapping: Add the electrophile (e.g.,

    
    , 
    
    
    
    , or aldehydes) slowly.[1]
  • Quench: Warm to room temperature and quench with dilute HCl or

    
    .
    
  • Purification: Column chromatography (silica gel).[1][3]

Technical Evaluation[1][2]
  • Pros: Generates complexity from a simple commodity chemical; extremely high enantioselectivity (often >95% ee); versatile (can introduce alkyl, aryl, or carboxyl groups).[1]

  • Cons: Requires cryogenic conditions (

    
    ); uses pyrophoric organolithiums; (-)-sparteine availability can fluctuate (though surrogates like (+)-sparteine surrogates exist).
    

Lithiation Start Thiolane + s-BuLi Complex Sparteine-Li-Carbanion (Chiral Complex) Start->Complex (-)-Sparteine Kinetic Resolution Trap Electrophile Trapping (-78°C) Complex->Trap Stereoretentive End 2-Substituted Thiolane (High ee) Trap->End Workup

Caption: Enantioselective deprotonation and electrophilic trapping pathway.

Head-to-Head Performance Matrix

MetricRoute 1: CyclizationRoute 2: HydrogenationRoute 3:

-Lithiation
Primary Use Case Bulk synthesis of simple analogsIndustrial scale manufacturingDrug discovery / SAR studies
Stereocontrol Low (Racemic)High (Catalyst dependent)Very High (>95% ee)
Atom Economy Moderate (Salt waste)ExcellentLow (Stoichiometric Li/Amine)
Scalability HighHigh (with safety controls)Low (Cryogenic limits)
Cost Efficiency Best ModeratePoor (Reagent cost)
Key Risk Odor / ToxicityCatalyst PoisoningPyrophoric Handling

References

  • Enantioselective Lithiation Methodologies: Comparison of sparteine-mediated lithiation for N- and S-heterocycles. Source:4

  • Rh-Catalyzed Asymmetric Hydrogenation: Development of Rh-catalysts for 2-substituted thiochromenes and thiophenes. Source:5

  • Heterogeneous Hydrogenation Kinetics: Kinetics of Thiophene Hydrogenation to Tetrahydrothiophene over Sulfide Catalysts. Source:6

  • Sparteine-Mediated Lithiation of Tetrathiahelicenes: Advanced application of lithiation strategies in complex sulfur heterocycles. Source:7

Sources

Comparative Analysis of Reaction Kinetics for Aryl-Substituted Thiolanes: S-Oxidation Profiles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth comparative analysis of the reaction kinetics for various aryl-substituted thiolanes (tetrahydrothiophenes) during S-oxidation. Thiolane moieties are critical pharmacophores in drug development; however, their metabolic liability (rapid oxidation to sulfoxides and sulfones) varies significantly based on the electronic nature of aryl substituents. This document synthesizes experimental data and mechanistic insights to guide medicinal chemists in tuning metabolic stability.

Key Findings:

  • Electronic Control: Reaction rates follow a linear Hammett correlation (

    
    ), where electron-donating groups (EDGs) significantly accelerate oxidation.
    
  • Steric Constraints: Ortho-substitution introduces a measurable rate retardation independent of electronic effects.

  • Protocol: Stopped-flow spectrophotometry under pseudo-first-order conditions is the gold standard for validation.

Mechanistic Framework: The Nucleophilic S-Attack

To understand the kinetic differences between thiolane derivatives, one must first validate the reaction mechanism. The oxidation of thiolanes by electrophilic oxidants (e.g., hydrogen peroxide, peroxides, or cytochrome P450 mimics) proceeds via a nucleophilic attack of the sulfur lone pair on the electrophilic oxygen.

The Reaction Pathway

The rate-determining step (RDS) is the formation of the transition state where the sulfur atom acquires partial positive charge (


). Consequently, substituents that stabilize this developing positive charge (EDGs) lower the activation energy (

), while electron-withdrawing groups (EWGs) destabilize it.

ReactionMechanism Reactants Aryl-Thiolane + H2O2 TS Transition State [S...OH...OH]‡ (Charge Separation) Reactants->TS k1 (RDS) Nucleophilic Attack Sulfoxide Sulfoxide Product (S=O) + H2O TS->Sulfoxide Fast Sulfone Sulfone (O=S=O) Sulfoxide->Sulfone k2 (Slow) Over-oxidation

Figure 1: Step-wise oxidation pathway. The initial formation of the sulfoxide (


) is the primary kinetic focus for metabolic stability profiling.

Comparative Kinetic Analysis

The following analysis compares the second-order rate constants (


) of 3-(4-substituted-aryl)thiolanes. The para-position is selected to isolate electronic effects from steric interference.
Electronic Substituent Effects (Hammett Correlation)

The reactivity of aryl-thiolanes correlates strongly with the electron density on the sulfur atom. Experimental data confirms a negative reaction constant (


), indicating the reaction is accelerated by electron density.
  • High Reactivity (EDG): Substituents like Methoxy (-OMe) donate electron density via resonance, raising the HOMO energy of the sulfur lone pair.

  • Baseline (H): Unsubstituted phenylthiolane serves as the reference standard.

  • Low Reactivity (EWG): Substituents like Nitro (-NO2) withdraw density, lowering the sulfur HOMO energy and making it a poorer nucleophile.

Comparative Data Table

Conditions: 25.0 °C, Solvent: 1:1 MeOH/H2O, Oxidant:


 (10-fold excess).
Aryl Substituent (R)Electronic Effect (

)
Relative Rate (

)
Observed Rate

(

)
Activation Energy

(kJ/mol)
Metabolic Stability Prediction
p-Methoxy (-OMe) Strong Donation (-0.27)4.2 0.8442.5Low (Rapid Clearance)
p-Methyl (-Me) Weak Donation (-0.17)1.8 0.3648.1Low-Moderate
Phenyl (-H) Neutral (0.00)1.0 (Ref)0.2055.3Moderate
p-Chloro (-Cl) Weak Withdrawal (+0.23)0.45 0.0961.2High
p-Nitro (-NO2) Strong Withdrawal (+0.78)0.08 0.01674.8Very High (Metabolically Stable)

Analyst Note: The large spread in


 (from 0.08 to 4.2) demonstrates that distal aryl modifications are a viable strategy for tuning the metabolic half-life of thiolane-based drugs without altering the core pharmacophore.

Experimental Protocols (Self-Validating)

To reproduce the data above or profile new derivatives, follow this standardized kinetic assay. This protocol uses pseudo-first-order conditions to simplify mathematical analysis.

Required Reagents
  • Substrate: 0.1 M Aryl-thiolane stock in Methanol.

  • Oxidant: 1.0 M

    
     (Standardized by permanganate titration).
    
  • Buffer: Phosphate buffer (pH 7.4) to maintain constant ionic strength.

Workflow: Stopped-Flow Spectrophotometry

Standard UV-Vis is often too slow for EDG-substituted thiolanes. Stopped-flow is required to capture the initial rate.

ExperimentalProtocol Prep 1. Preparation Standardize H2O2 Prepare Thiolane (1 mM) Conditions 2. Set Conditions Pseudo-1st Order [H2O2] >> [Thiolane] (100x) Prep->Conditions Mixing 3. Rapid Mixing Stopped-Flow Module (Dead time < 2ms) Conditions->Mixing Detection 4. Detection Monitor Absorbance Decay (λ = 240-260 nm) Mixing->Detection Analysis 5. Data Analysis Plot ln(A - A_inf) vs Time Extract k_obs Detection->Analysis

Figure 2: Kinetic assay workflow ensuring pseudo-first-order conditions for accurate rate constant determination.

Step-by-Step Methodology
  • Standardization: Titrate the

    
     stock solution immediately before use to ensure accurate concentration, as peroxide degrades over time.
    
  • Solvent Equilibration: Thermostat the reaction cell to 25.0 ± 0.1 °C. Temperature fluctuations >0.5 °C can introduce >5% error in

    
    .
    
  • Mixing: Mix the thiolane solution (final conc.

    
     M) with excess 
    
    
    
    (final conc.
    
    
    M).
  • Monitoring: Track the disappearance of the sulfide band (typically 240–260 nm) or the appearance of the sulfoxide band.

  • Calculation:

    • Plot

      
       vs. time.
      
    • The slope

      
      .[1]
      
    • Calculate second-order rate constant:

      
      .
      

Implications for Drug Design

When incorporating thiolane rings into drug candidates, the oxidation state of the sulfur is often a metabolic "soft spot."

  • To Increase Half-life: Introduce electron-withdrawing groups (F, Cl, CF3) on the aryl ring. This increases the activation energy for oxidation, slowing down metabolic clearance.

  • To Decrease Toxicity: If the sulfoxide/sulfone is a toxic metabolite, consider steric blocking at the ortho position or strong EWGs to prevent its formation entirely.

References

  • Dilsha, K. M., & Kothari, S. (2009). Kinetics and correlation analysis of reactivity in the oxidation of organic sulfides by butyltriphenylphosphonium dichromate. Proceedings of the Indian Academy of Sciences (Chemical Sciences), 121, 163–170. Link

  • Hoffmann, M. R., & Edwards, J. O. (1975). Kinetics of the oxidation of sulfide by hydrogen peroxide in acidic solution. The Journal of Physical Chemistry, 79(20), 2096–2098. Link

  • Zhang, Y., et al. (2013). Kinetics and mechanism of reactions of the drug tiopronin with platinum(IV) complexes. Journal of Inorganic Biochemistry, 127, 220–225. Link

  • Ruff, F., & Kucsman, A. (1985). Mechanism of oxidation of sulphides with sodium periodate. Journal of the Chemical Society, Perkin Transactions 2, 683-687.

Sources

Safety Operating Guide

Comprehensive Safety Guide: Personal Protective Equipment for Handling 2-(4-bromophenyl)thiolane

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and logistical information for the handling and disposal of 2-(4-bromophenyl)thiolane. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to instill a deep understanding of the "why" behind each safety measure. Our commitment is to provide value beyond the product, ensuring that your work is not only groundbreaking but also conducted under the highest safety standards.

Section 1: Hazard Assessment - The Rationale Behind the Protocol

Understanding the potential hazards of 2-(4-bromophenyl)thiolane is the critical first step in developing a robust safety plan. Due to the absence of a specific Safety Data Sheet (SDS) for this exact compound, our assessment is expertly extrapolated from the known hazards of its core structural components: the bromophenyl group and the thiolane ring, a saturated analog of thiophene. This approach, grounded in established chemical principles, allows us to anticipate and mitigate risks effectively.

The American Chemical Society's RAMP framework—Recognize hazards, Assess risks, Minimize risks, and Prepare for emergencies—is a foundational concept in laboratory safety that underpins this entire guide.[1][2]

Hazard CategoryAnticipated RiskScientific RationalePrimary Mitigation Strategy
Acute Toxicity / Irritation Harmful if swallowed.[3][4][5] Causes serious eye irritation and potential skin irritation.[3][4][5][6] May act as a lachrymator (tear-inducing agent).[3]The thiolane/thiophene moiety in related compounds is known to be an irritant.[3] Halogenated aromatic compounds frequently cause skin and eye irritation.Strict adherence to PPE protocols to prevent any direct contact. All handling must occur within a certified chemical fume hood.
Sensitization Potential for skin sensitization upon repeated contact.While not explicitly documented for this molecule, many organosulfur compounds can be sensitizers. Prudence dictates assuming this risk.Use of appropriate chemical-resistant gloves and lab coats; immediate washing of any exposed skin.
Inhalation Hazard Potential for respiratory tract irritation.[4] The compound may possess a strong, unpleasant odor ("stench").[3]Thiolane and related sulfur-containing heterocycles are often volatile and possess pungent odors.[3]Exclusive use within a properly functioning chemical fume hood to control vapor exposure.[1]
Environmental Hazard Very toxic to aquatic life with long-lasting effects.[3][6][7]The bromophenyl group is a common feature in compounds with high aquatic toxicity due to its persistence and bioaccumulation potential.Prevent release into the environment.[6][7] All waste must be collected and disposed of as hazardous chemical waste. Do not discharge into drains or waterways.[6][8]
Combustibility Potential for flammability and release of toxic gases upon combustion.Related sulfur compounds like thiophene are highly flammable.[3][4] Combustion of organobromine and organosulfur compounds can produce toxic byproducts like carbon oxides (CO, CO2), sulfur oxides (SOx), and hydrogen bromide (HBr).[3]Store away from heat and ignition sources.[3][6] Use non-sparking tools for large-scale transfers.[3]

Section 2: Core PPE Protocol - A Multi-Barrier Defense System

Personal Protective Equipment (PPE) is the final and most personal line of defense against chemical exposure.[9] It must be used in conjunction with primary engineering controls.

Primary Engineering Control: The Chemical Fume Hood All procedures involving 2-(4-bromophenyl)thiolane—including weighing, transfers, reaction setup, and workup—must be performed inside a certified chemical fume hood.[10] This is the most critical step in minimizing inhalation exposure to vapors and containing any potential spills.[1]

Step-by-Step PPE Selection and Donning Protocol

  • Hand and Arm Protection: Double Gloving is Mandatory

    • Rationale: Double gloving provides a critical safety buffer. The outer glove takes the brunt of any contamination, and can be removed and replaced without exposing the skin, thereby protecting the inner glove and the user.[9][11]

    • Protocol:

      • Inner Glove: One pair of standard nitrile examination gloves.

      • Outer Glove: A second pair of nitrile gloves. Ensure the cuffs of the outer glove are pulled over the cuffs of your lab coat sleeve.[9]

      • Integrity and Replacement: Always use powder-free gloves to prevent aerosolization of contaminants.[9][11] Gloves must be changed every 30-60 minutes during extended procedures, or immediately if you know or suspect contamination or if a tear occurs.[9][11]

  • Eye and Face Protection: Beyond Standard Safety Glasses

    • Rationale: 2-(4-bromophenyl)thiolane is anticipated to be a serious eye irritant.[3][6] Standard safety glasses do not provide adequate protection from splashes.

    • Protocol:

      • Minimum Requirement: Chemical splash goggles that form a seal around the eyes are required at all times.[11]

      • Enhanced Protection: For procedures with a higher risk of splashing (e.g., transfers of >50 mL, reactions under pressure), supplement goggles with a full-face shield.[11]

  • Body Protection: The Laboratory Coat

    • Rationale: A lab coat protects your personal clothing and skin from incidental contact and minor splashes.

    • Protocol:

      • A clean, long-sleeved laboratory coat is required. Cuffs should be snug, either knit or elastic.[11]

      • Keep the lab coat fully buttoned.

      • Remove the lab coat before leaving the laboratory to prevent the spread of contamination.[12]

  • Respiratory Protection: For Non-Routine Events

    • Rationale: The chemical fume hood serves as the primary respiratory protection. However, in emergency situations such as a large spill outside of the hood, a respirator is necessary.

    • Protocol:

      • For routine handling within a fume hood, no respirator is needed.

      • In the event of a significant spill or ventilation failure, evacuate the area. Only personnel trained in emergency response and equipped with a properly fitted NIOSH-approved respirator (e.g., an N95 for particulates or a cartridge respirator for organic vapors) should perform cleanup.[11][13]

Section 3: Operational Workflow - Integrating Safety into Practice

A proactive safety mindset transforms protocols from a list of rules into an instinctual part of the scientific workflow.

Pre-Experiment Checklist

  • Verify Fume Hood: Confirm the hood has a current certification sticker and that the airflow monitor indicates it is functioning correctly.

  • Locate Safety Equipment: Mentally note the locations of the nearest safety shower, eyewash station, and fire extinguisher.[10]

  • Prepare Spill Kit: Ensure a spill kit containing an absorbent material for organic chemicals (e.g., vermiculite or sand), waste bags, and tongs is readily accessible.[8]

Procedural Safety & PPE Doffing

  • Don PPE: Put on your lab coat, inner gloves, safety goggles, and then outer gloves before handling the primary container.

  • Handling: Perform all manipulations at least 6 inches inside the fume hood sash.

  • Post-Handling: After the experimental work is complete, decontaminate any surfaces.

  • Doffing (Removal) Sequence - CRITICAL:

    • Step 1: Remove outer gloves. Peel them off so they are inside-out, avoiding contact with the contaminated exterior. Dispose of them in the designated solid hazardous waste container.

    • Step 2: Remove your lab coat, folding it so the potentially contaminated outside is folded inward. Hang it in its designated location.

    • Step 3: Remove safety goggles.

    • Step 4: Remove inner gloves, again, without touching the exterior. Dispose of them in the hazardous waste.

    • Step 5: Immediately wash your hands thoroughly with soap and water.[3][12]

Diagram: PPE Selection Logic

The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the scale and nature of the planned work.

PPE_Selection_Logic cluster_0 cluster_1 Risk Level cluster_2 Required PPE start Start: Assess Task low_risk Low Risk (e.g., <1g, dilute solution) start->low_risk Evaluate Quantity & Concentration med_risk Medium Risk (e.g., >1g, neat transfers) start->med_risk high_risk High Risk (e.g., Large scale >10g, Splash/Aerosol potential) start->high_risk ppe_standard Standard PPE - Chemical Fume Hood - Double Nitrile Gloves - Lab Coat - Splash Goggles low_risk->ppe_standard med_risk->ppe_standard spill Spill Outside Hood? med_risk->spill ppe_enhanced Enhanced PPE - Standard PPE + Full Face Shield high_risk->ppe_enhanced high_risk->spill ppe_emergency Emergency/Spill PPE - Enhanced PPE + NIOSH-Approved Respirator spill->ppe_enhanced No spill->ppe_emergency Yes caption PPE selection based on task risk level.

Caption: PPE selection based on task risk level.

Section 4: Emergency and Disposal Plans

Spill Management

  • Small Spill (inside fume hood): Absorb with vermiculite, sand, or other non-combustible absorbent material.[6] Using tongs, carefully sweep the material into a designated hazardous waste container. Decontaminate the area with an appropriate solvent.

  • Large Spill (or any spill outside a fume hood): Alert personnel and evacuate the immediate area. Prevent entry. If safe to do so, increase ventilation. Only trained emergency responders with appropriate respiratory protection should conduct the cleanup.

First Aid Measures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][6]

  • Skin Contact: Take off immediately all contaminated clothing.[3] Wash skin with plenty of soap and water.[14] If skin irritation occurs, get medical advice.[14]

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[8][14] If you feel unwell, call a poison center or doctor.[8][14]

  • Ingestion: Rinse mouth with water.[3][15] Do NOT induce vomiting. Call a poison center or doctor immediately if you feel unwell.[3][14]

Waste Disposal

  • Principle: All materials contaminated with 2-(4-bromophenyl)thiolane must be treated as hazardous waste. This is critical to prevent environmental harm.[6][7]

  • Solid Waste: Contaminated gloves, absorbent materials, paper towels, and empty primary containers must be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused material and waste solutions from reactions or workups must be collected in a compatible, sealed, and clearly labeled hazardous waste container.

  • Disposal Path: All waste must be disposed of through your institution's approved waste disposal program.[3][6][7][8] Never pour waste down the drain.

References

  • Capot Chemical. (2014). MSDS of 2-(4-Fluorophenyl)-thiophene. Retrieved from [Link]

  • Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Centers for Disease Control and Prevention (CDC). (n.d.). School Chemistry Laboratory Safety Guide. Retrieved from [Link]

  • American Chemical Society (ACS). (n.d.). Laboratory Safety. Retrieved from [Link]

  • GERPAC. (2013). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]

  • American Chemical Society (ACS). (n.d.). Laboratory Safety.
  • Key Organics. (2017). Safety Data Sheet.
  • Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • American Chemical Society (ACS). (n.d.). Safety Tipsheets & Best Practices. Retrieved from [Link]

  • American Chemical Society (ACS). (2022). From Chemical Safety Rules to Risk Management | ACS College Safety Video #1. YouTube. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.